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  • Product: 5-Amino-4-bromo-2-methoxyphenol;hydrochloride
  • CAS: 2361643-85-6

Core Science & Biosynthesis

Foundational

Physicochemical Profile & Synthetic Utility of 5-Amino-4-bromo-2-methoxyphenol Hydrochloride

[1][2][3] Executive Summary 5-Amino-4-bromo-2-methoxyphenol hydrochloride (CAS 2361643-85-6) is a high-value synthetic intermediate primarily utilized in the development of small-molecule kinase inhibitors, particularly...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

5-Amino-4-bromo-2-methoxyphenol hydrochloride (CAS 2361643-85-6) is a high-value synthetic intermediate primarily utilized in the development of small-molecule kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR) and Bruton's Tyrosine Kinase (BTK) families.[1][2][3][4][5] Its unique tetrasubstituted benzene scaffold—featuring an electron-rich amino group, a reactive bromine handle, and a solubilizing methoxy-phenol motif—makes it a "privileged structure" for drug discovery.[1][2][3]

This technical guide provides a comprehensive analysis of its physicochemical properties, handling protocols, and synthetic utility.[2][3] It is designed for medicinal chemists and process engineers requiring precise data to optimize reaction conditions and ensure the integrity of downstream pharmaceutical ingredients (APIs).[1][2][3]

Chemical Identity & Structural Analysis[1][2][6]

The compound is a hydrochloride salt of a polysubstituted aniline derivative.[1][2][3] The presence of the hydrochloride counterion significantly alters its solubility profile and stability compared to the free base.[1][2][3]

Attribute Specification
IUPAC Name 5-Amino-4-bromo-2-methoxyphenol hydrochloride
Common Name 4-Bromo-5-aminoguaiacol HCl
CAS Number (HCl) 2361643-85-6
CAS Number (Free Base) 2090499-08-2
Molecular Formula C₇H₉BrClNO₂
Molecular Weight 254.51 g/mol (Salt); 218.05 g/mol (Free Base)
SMILES COc1cc(Br)c(N)cc1O.Cl
Appearance Off-white to light brown crystalline powder
Structural Logic[1][2][3][8]
  • Phenol (C1-OH): Provides a hydrogen bond donor/acceptor site, crucial for binding affinity in the ATP pocket of kinases (mimicking the adenine hinge region).[1][2][3]

  • Methoxy (C2-OMe): Increases lipophilicity (LogP) slightly while providing metabolic stability compared to a hydroxyl group.[1][2][3]

  • Bromine (C4-Br): A versatile "handle" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to extend the carbon skeleton.[1][2][3]

  • Amine (C5-NH₂): A nucleophilic center for amide coupling, often used to attach "warheads" (e.g., acrylamides) for covalent inhibition.[1][2][3]

Physicochemical Profiling

Understanding the solid-state and solution-phase behavior of this compound is critical for process optimization.[1][2][3]

Solid-State Properties

The hydrochloride salt exhibits higher thermal stability than the free base but is susceptible to hygroscopicity.[1][2][3]

  • Melting Point: >200°C (with decomposition).[3] Note: The free base typically melts lower (~140-160°C).[1][2][3]

  • Hygroscopicity: Moderate.[2][3] The salt form can absorb atmospheric moisture; storage in a desiccator is mandatory.[1][2][3]

  • Polymorphism: Potential for multiple crystal forms exists.[2][3] X-ray Powder Diffraction (XRPD) is recommended for batch-to-batch consistency checks.[1][2][3]

Solution Properties & Solubility

The hydrochloride salt is designed to improve aqueous solubility for early-stage biological assays and chemical processing.[1][2][3]

Solvent Solubility Rating Application
Water Soluble (>10 mg/mL)Aqueous workups; biological assays.[1][2][3]
Methanol/Ethanol Highly SolubleRecrystallization; reaction solvent.[1][2][3]
DMSO Highly Soluble (>50 mg/mL)Stock solutions for HTS screening.[2][3]
Dichloromethane Sparingly SolubleExtraction (requires neutralization to free base).[2][3]
Hexane/Heptane InsolubleAnti-solvent for precipitation.[1][2][3]
Acidity & Basicity (pKa)

The compound possesses two ionizable groups, creating a zwitterionic character in the free base form.[1][2][3]

  • pKa₁ (Aniline NH₃⁺): ~3.5 – 4.0 (Protonated amine deprotonating to neutral amine).[1][3]

  • pKa₂ (Phenol OH): ~9.5 – 10.0 (Neutral phenol deprotonating to phenolate).[3]

  • Implication: In acidic media (pH < 3), the molecule is cationic (ammonium).[2][3] In basic media (pH > 10), it is anionic (phenolate).[2][3] Reaction conditions must be tuned to these pH windows to control reactivity.

Synthetic Utility & Reaction Pathways[1][2]

The strategic value of 5-Amino-4-bromo-2-methoxyphenol lies in its ability to undergo orthogonal functionalization.[1][2][3] The diagram below illustrates the standard workflow for converting this intermediate into a covalent kinase inhibitor.

SyntheticWorkflow Start 5-Amino-4-bromo- 2-methoxyphenol HCl Step1 Neutralization (Free Base Formation) Start->Step1 NaHCO3/EtOAc Step2 Amide Coupling (Acryloyl Chloride) Step1->Step2 Acrylation of NH2 Step3 Suzuki Coupling (Ar-B(OH)2 + Pd) Step1->Step3 Alt: Coupling First Step2->Step3 Functionalization of Br Step3->Step2 Alt: Acrylation Second Target Covalent Kinase Inhibitor Step3->Target Final Deprotection (if needed)

Figure 1: Orthogonal synthetic pathways for transforming the scaffold into bioactive molecules.

Key Reaction Protocols
A. Free Base Liberation (Self-Validating Protocol)[1][2][3]
  • Objective: Convert the stable HCl salt to the reactive free base for organic synthesis.

  • Protocol:

    • Suspend 10.0 g of the HCl salt in 100 mL of Ethyl Acetate (EtOAc).

    • Add 100 mL of saturated aqueous Sodium Bicarbonate (NaHCO₃) slowly (gas evolution occurs).

    • Stir vigorously for 30 minutes until the solid dissolves and gas evolution ceases.

    • Separate the organic layer.[1][2][3] Extract the aqueous layer once with 50 mL EtOAc.[1][2][3]

    • Dry combined organics over Anhydrous Sodium Sulfate (Na₂SO₄).

    • Validation: TLC (50% EtOAc/Hexane) should show a single spot with higher R_f than the salt (which stays at the baseline).

B. Suzuki-Miyaura Cross-Coupling[1][2][3]
  • Mechanism: The C4-Bromine bond is activated by Pd(0).[1][2][3] The electron-donating amino group (at C5) and methoxy group (at C2) deactivate the ring slightly towards oxidative addition, requiring robust catalysts.[1][2][3]

  • Recommended Catalyst: Pd(dppf)Cl₂ or XPhos Pd G2.[2][3]

  • Base: K₂CO₃ or Cs₂CO₃ (mild bases preferred to avoid phenol oxidation).[2][3]

Analytical Characterization

To ensure the identity and purity of the material, the following spectral features must be verified.

Proton NMR (¹H NMR) in DMSO-d₆[2][3]
  • δ 9.0-10.0 ppm (s, 1H): Phenolic -OH (Broad, exchangeable).[2][3]

  • δ 6.8-7.2 ppm (s, 1H): Aromatic proton at C3 or C6.[1][2][3]

  • δ 6.3-6.5 ppm (s, 1H): Aromatic proton at C6 or C3 (shielded by amino group).[2][3]

  • δ 3.7-3.8 ppm (s, 3H): Methoxy -OCH₃ (Sharp singlet).[1][2][3]

  • δ 3.0-5.0 ppm (br s): Ammonium protons (-NH₃⁺) in the salt form; shifts to ~4-5 ppm (-NH₂) in free base.[2][3]

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI Positive (+).[3]

  • Parent Ion (M+H):

    • 79Br Isotope: m/z ~218.0[1][2][3]

    • 81Br Isotope: m/z ~220.0[1][2][3]

  • Pattern: A characteristic 1:1 doublet ratio confirms the presence of a single bromine atom.[1][2][3]

Handling, Stability, & Safety

Stability Profile
  • Oxidation Sensitivity: The electron-rich aniline moiety is prone to oxidation (browning) upon exposure to air and light.[1][2][3]

    • Storage: Store under inert atmosphere (Nitrogen/Argon) at -20°C or 2-8°C.

    • Container: Amber glass vials with Teflon-lined caps.[1][2][3]

  • Acid/Base Stability: Stable in acidic solution.[2][3] Unstable in strong alkaline solution over prolonged periods due to potential polymerization (oxidative coupling).[1][2][3]

Safety Hazards (GHS Classification)
  • Signal Word: Warning.

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2][3]

  • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.[2][3]

References

  • PubChem. (2024).[1][2][3] Compound Summary: 5-Amino-4-bromo-2-methoxyphenol.[1][2][3][4][5][6][7][8] National Center for Biotechnology Information.[1][2][3] Retrieved from [Link]

  • AstraZeneca. (2011).[1][2][3] Vandetanib (Caprelsa) Prescribing Information. U.S. Food and Drug Administration.[1][2][9] (Contextual reference for quinazoline/aniline kinase inhibitor chemistry). Retrieved from [Link][1][3]

Sources

Exploratory

An In-depth Technical Guide to 5-Amino-4-bromo-2-methoxyphenol HCl: Molecular Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 5-Amino-4-bromo-2-methoxyphenol hydrochloride, a substituted phenol derivative with potential appl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Amino-4-bromo-2-methoxyphenol hydrochloride, a substituted phenol derivative with potential applications in medicinal chemistry and organic synthesis. Given the limited availability of specific data for the hydrochloride salt, this document synthesizes information on the free base (5-Amino-4-bromo-2-methoxyphenol) and provides calculated values for the HCl salt, offering a robust resource for researchers.

Introduction and Chemical Identity

Substituted phenols are a critical class of molecules in drug discovery and development, acting as versatile scaffolds and key pharmacophoric elements. The methoxy group, in particular, is prevalent in many natural products and approved drugs, influencing ligand-target binding, physicochemical properties, and metabolic stability.[1] The strategic placement of amino and bromo substituents on the 2-methoxyphenol core of the title compound creates a unique electronic and steric profile, making it an intriguing building block for novel therapeutics. This guide delves into its fundamental chemical and physical properties, providing a foundation for its application in research.

The core compound, 5-Amino-4-bromo-2-methoxyphenol, is identified by the CAS Number 2090499-08-2.[2] The hydrochloride salt is formed by the protonation of the amino group, a common strategy to improve the solubility and stability of amine-containing compounds.

Molecular Structure and Weight

The molecular structure of the parent compound, 5-Amino-4-bromo-2-methoxyphenol, consists of a benzene ring substituted with five functional groups: a hydroxyl group, a methoxy group, an amino group, and a bromine atom. The hydrochloride salt incorporates an additional chloride ion associated with the protonated amine.

Property5-Amino-4-bromo-2-methoxyphenol5-Amino-4-bromo-2-methoxyphenol HCl
Molecular Formula C₇H₈BrNO₂[2]C₇H₉BrClNO₂
Molecular Weight 218.05 g/mol [2]254.51 g/mol (Calculated)
Canonical SMILES COC1=CC(C(=C1)Br)N=C(O)(Calculated) Cl.COC1=CC(C(=C1)Br)[NH3+]=C(O)
InChI Key (Calculated) YZWRJXRIPPAWSO-UHFFFAOYSA-N(Calculated) YZWRJXRIPPAWSO-UHFFFAOYSA-N
Structural Diagram (DOT Language)

Caption: 2D representation of 5-Amino-4-bromo-2-methoxyphenol HCl.

Physicochemical and Spectroscopic Data

Predicted and Analogous Spectroscopic Data:
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the hydroxyl proton, and the amine protons. The chemical shifts and coupling constants of the aromatic protons would be influenced by the electronic effects of the four different substituents.

  • ¹³C NMR: The carbon NMR would display seven unique signals corresponding to the carbons in the benzene ring and the methoxy group.

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

For related compounds like 4-bromo-2-methoxyphenol and 2-bromo-5-methoxyphenol, detailed NMR and MS data are available and can serve as a reference for spectral interpretation.[6][7][8]

Synthesis and Reactivity

The synthesis of 5-Amino-4-bromo-2-methoxyphenol would likely involve a multi-step pathway, leveraging regioselective aromatic substitution reactions. A plausible synthetic approach could start from a commercially available methoxyphenol derivative, followed by sequential nitration, bromination, and reduction of the nitro group to an amine. The order of these steps would be critical to achieve the desired substitution pattern.

For example, a general synthesis for a related compound, 5-bromo-2-methoxyphenol, involves the acetylation of o-methoxyphenol, followed by bromination and subsequent deacetylation.[9] Similar protection-deprotection strategies and regioselective reactions would be applicable for the synthesis of the title compound.

Illustrative Synthetic Workflow:

G start 2-Methoxyphenol step1 Nitration (e.g., HNO3, H2SO4) start->step1 intermediate1 Nitromethoxyphenol isomer step1->intermediate1 step2 Bromination (e.g., NBS or Br2) intermediate1->step2 intermediate2 Bromo-nitromethoxyphenol step2->intermediate2 step3 Reduction (e.g., SnCl2, HCl or H2, Pd/C) intermediate2->step3 product_free_base 5-Amino-4-bromo-2-methoxyphenol step3->product_free_base step4 Salt Formation (HCl in ether) product_free_base->step4 final_product 5-Amino-4-bromo-2-methoxyphenol HCl step4->final_product

Caption: A potential synthetic workflow for the target compound.

The reactivity of this molecule is dictated by its functional groups. The amino group can participate in nucleophilic reactions and amide bond formation. The phenol group can undergo O-alkylation or acylation, and the aromatic ring is susceptible to further electrophilic substitution, although the existing substituents will direct the position of new entrants.

Applications in Research and Drug Development

Halogenated and aminated phenols are valuable intermediates in the synthesis of complex molecules with biological activity.[5][10] This compound can serve as a building block in several areas:

  • Medicinal Chemistry: As a scaffold for the synthesis of novel kinase inhibitors, receptor antagonists, or other targeted therapies. The specific arrangement of donor and acceptor groups can be exploited for structure-based drug design.

  • Agrochemicals: As an intermediate in the production of new herbicides or fungicides.

  • Materials Science: For the synthesis of dyes, pigments, or polymers with specific properties.[5]

The principles of "click chemistry," which prioritize rapid, efficient, and high-yield reactions, are increasingly employed in drug development.[11] The functional handles on 5-Amino-4-bromo-2-methoxyphenol HCl make it a suitable candidate for derivatization using such modern synthetic methodologies.

Safety and Handling

Detailed toxicological data for 5-Amino-4-bromo-2-methoxyphenol HCl are not available. However, based on the safety information for structurally related compounds, appropriate precautions should be taken.

General Safety Precautions: [12][13][14][15]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. In case of dust formation, use a suitable respirator.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Handle in a well-ventilated area.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

First Aid Measures: [12][13][14]

  • In case of skin contact: Wash off immediately with plenty of water for at least 15 minutes.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • If inhaled: Remove person to fresh air and keep comfortable for breathing.

  • If swallowed: Rinse mouth and seek medical attention.

For detailed safety information, it is always recommended to consult the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

5-Amino-4-bromo-2-methoxyphenol HCl is a substituted phenol with significant potential as a building block in synthetic and medicinal chemistry. While specific experimental data for the hydrochloride salt is sparse, a comprehensive understanding of its structure, properties, and potential applications can be derived from the data available for its free base and other structurally related analogs. Its unique combination of functional groups offers multiple avenues for chemical modification, making it a valuable tool for researchers and scientists in the development of novel chemical entities.

References

  • Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-methoxyphenol. Retrieved from [Link]

  • Google Patents. (n.d.). CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol.
  • Nikhil, et al. (2025). Click chemistry in drug development recent trends and application. Research Journal of Pharmacy and Technology, 18(5), 2416-4.
  • Vallone, A., et al. (2018). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts.
  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.

Sources

Foundational

Unlocking the Potential: A Technical Guide to the Hydrogen Bonding Capabilities of 5-Amino-4-bromo-2-methoxyphenol Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract Hydrogen bonding is a critical determinant of molecular recognition at the heart of drug-receptor interactions and significantly influences a compo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrogen bonding is a critical determinant of molecular recognition at the heart of drug-receptor interactions and significantly influences a compound's pharmacokinetic profile.[1][2][3] This guide provides an in-depth analysis of the hydrogen bonding potential of the 5-Amino-4-bromo-2-methoxyphenol scaffold, a promising starting point for the design of novel therapeutics. We will dissect the molecule's inherent hydrogen bond donor and acceptor sites, explore strategies for derivatization to modulate these properties, and detail the experimental and computational methodologies essential for their characterization. This document serves as a comprehensive resource for researchers aiming to leverage the nuanced effects of hydrogen bonding in the rational design of drugs based on this versatile chemical framework.

The Central Role of Hydrogen Bonding in Modern Drug Discovery

The intricate dance of a drug molecule with its biological target is orchestrated by a symphony of intermolecular forces. Among these, hydrogen bonds are paramount, providing the directional and specific interactions necessary for high-affinity binding.[2][4] Beyond target engagement, a molecule's hydrogen bonding capacity profoundly impacts its absorption, distribution, metabolism, and excretion (ADME) properties.[5] An optimal balance of hydrogen bond donors and acceptors is often crucial for achieving favorable cell permeability and aqueous solubility.[6][7] Consequently, the ability to rationally design and fine-tune the hydrogen bonding profile of a lead compound is a cornerstone of contemporary medicinal chemistry.

The 5-Amino-4-bromo-2-methoxyphenol core presents a rich tapestry of functional groups poised for hydrogen bonding interactions. Understanding and manipulating these interactions is key to unlocking the full therapeutic potential of its derivatives.

Deconstructing the Hydrogen Bonding Landscape of 5-Amino-4-bromo-2-methoxyphenol

The hydrogen bonding potential of the 5-Amino-4-bromo-2-methoxyphenol scaffold is dictated by the interplay of its constituent functional groups: a primary amine, a hydroxyl group, and a methoxy ether.

  • Hydrogen Bond Donors (HBDs): These are groups that can donate a proton to a hydrogen bond. In the parent scaffold, the primary amine (-NH₂) and the phenolic hydroxyl (-OH) group are potent hydrogen bond donors.[8][9]

  • Hydrogen Bond Acceptors (HBAs): These are electronegative atoms with lone pairs of electrons that can accept a proton in a hydrogen bond. The oxygen atoms of the hydroxyl and methoxy groups, as well as the nitrogen of the amine group, all serve as hydrogen bond acceptors.[8][9][10]

The presence of both strong donors and acceptors within the same molecule opens up the possibility of both intermolecular and intramolecular hydrogen bonding.[6][11] Intramolecular hydrogen bonds can have a significant impact on a molecule's conformation, effectively masking polar groups and thereby increasing its lipophilicity and cell permeability.[7][12][13]

Caption: Hydrogen bond donor and acceptor sites on the 5-Amino-4-bromo-2-methoxyphenol scaffold.

Modulating Hydrogen Bonding Through Strategic Derivatization

The true power of the 5-Amino-4-bromo-2-methoxyphenol scaffold lies in its amenability to chemical modification. By strategically introducing or modifying functional groups, researchers can fine-tune the hydrogen bonding profile to optimize for both potency and pharmacokinetics.

Modification Strategy Rationale Potential Impact on Hydrogen Bonding
N-Acylation/Alkylation To reduce the number of HBDs and potentially introduce new HBAs.Decreases HBD count from the amine. An amide will retain one HBD but introduce a carbonyl HBA. Tertiary amines become purely HBA.
O-Alkylation/Esterification To eliminate the phenolic HBD and introduce a new HBA.Removes the potent hydroxyl HBD. Ethers and esters act as HBAs.
Substitution on the Aromatic Ring To introduce new functional groups with varying H-bonding capabilities.Introduction of groups like nitro (HBA), cyano (HBA), or carboxylic acid (HBD/HBA) can dramatically alter the electronic and steric environment.
Introduction of Heterocycles To introduce a variety of HBD and HBA motifs in a conformationally constrained manner.Rings containing nitrogen or oxygen can introduce multiple, geometrically defined H-bonding sites.

Experimental and Computational Characterization of Hydrogen Bonding

A multi-pronged approach combining experimental and computational techniques is essential for a thorough understanding of the hydrogen bonding characteristics of 5-Amino-4-bromo-2-methoxyphenol derivatives.

Experimental Methodologies

4.1.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for detecting hydrogen bonding. The stretching frequency of a donor group (e.g., O-H or N-H) will shift to a lower wavenumber (red-shift) and the band will broaden upon hydrogen bond formation.[14][15]

Protocol: FTIR Analysis of Hydrogen Bonding

  • Sample Preparation: Prepare dilute solutions (e.g., 1-5 mM) of the test compound in a non-polar solvent (e.g., CCl₄ or CHCl₃) to minimize intermolecular self-association.

  • Reference Spectrum: Acquire a spectrum of the pure solvent.

  • Sample Spectrum: Acquire a spectrum of the sample solution.

  • Data Analysis: Subtract the solvent spectrum from the sample spectrum. Analyze the O-H and N-H stretching regions (typically 3200-3600 cm⁻¹) for the appearance of new, broadened bands at lower frequencies, indicative of intramolecular hydrogen bonding. Temperature-dependent studies can also provide thermodynamic data on hydrogen bond formation.[16][17]

4.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the electronic environment of protons. Protons involved in hydrogen bonding are deshielded and will resonate at a higher chemical shift (downfield).[18][19]

Protocol: ¹H-NMR Titration for Intermolecular Hydrogen Bonding

  • Sample Preparation: Prepare a solution of the 5-Amino-4-bromo-2-methoxyphenol derivative in a non-polar, aprotic solvent (e.g., CDCl₃).

  • Initial Spectrum: Acquire a high-resolution ¹H-NMR spectrum.

  • Titration: Add increasing equivalents of a known hydrogen bond acceptor (e.g., DMSO-d₆) to the NMR tube.

  • Spectral Acquisition: Acquire a spectrum after each addition.

  • Data Analysis: Monitor the chemical shift of the N-H and O-H protons. A downfield shift upon addition of the acceptor confirms their role as hydrogen bond donors.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_computation Computational Modeling Synthesize Derivative Synthesize Derivative FTIR Spectroscopy FTIR Spectroscopy Synthesize Derivative->FTIR Spectroscopy Characterize H-bonds NMR Spectroscopy NMR Spectroscopy Synthesize Derivative->NMR Spectroscopy Probe H-bond environment X-ray Crystallography X-ray Crystallography Synthesize Derivative->X-ray Crystallography Determine solid-state structure DFT Calculations DFT Calculations FTIR Spectroscopy->DFT Calculations Correlate experimental and theoretical data NMR Spectroscopy->DFT Calculations Correlate experimental and theoretical data Molecular Dynamics Molecular Dynamics X-ray Crystallography->Molecular Dynamics Simulate solution behavior Synthesis_Pathway Start 5-Amino-4-bromo-2-methoxyphenol Product N-(5-bromo-4-hydroxy-2-methoxyphenyl)acetamide Start->Product N-Acetylation Reagents Acetic Anhydride, Triethylamine, DCM

Sources

Exploratory

Technical Characterization Guide: 5-Amino-4-bromo-2-methoxyphenol Hydrochloride

[1] Executive Summary This technical guide addresses the physicochemical characterization of 5-Amino-4-bromo-2-methoxyphenol hydrochloride , a specialized intermediate often encountered in the synthesis of kinase inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide addresses the physicochemical characterization of 5-Amino-4-bromo-2-methoxyphenol hydrochloride , a specialized intermediate often encountered in the synthesis of kinase inhibitors and advanced pharmaceutical scaffolds.[1]

Unlike common reagents, the specific hydrochloride salt of this compound lacks a widely standardized pharmacopeial melting point in public indices (e.g., Merck Index, CRC).[1] This absence is typical for transient salt intermediates generated in situ or during late-stage optimization.[1]

Critical Insight: For researchers, the melting point (MP) of this compound is not merely a physical constant but a primary indicator of salt formation efficiency and regioisomeric purity .[1] While the free base (CAS 2090499-08-2) is a lower-melting solid, the hydrochloride salt exhibits a significantly higher thermal transition, often accompanied by decomposition.[1]

This guide provides a predicted thermal range based on Structure-Property Relationships (SPR) and a rigorous, self-validating protocol for experimentally determining the melting point to certify batch quality.

Chemical Profile & Predicted Thermal Behavior

Structural Identity
  • Systematic Name: 5-Amino-4-bromo-2-methoxyphenol hydrochloride[1]

  • Molecular Formula: C₇H₈BrNO₂[1]·HCl

  • Molecular Weight: 254.51 g/mol (Salt) / 218.05 g/mol (Free Base)[1]

  • Key Functional Groups:

    • Phenolic -OH: Acidic, prone to oxidation.[1]

    • Methoxy (-OCH₃): Electron-donating, directs electrophilic substitution.[1]

    • Amino (-NH₂): Basic, site of protonation for HCl salt formation.[1]

    • Bromo (-Br): Heavy halogen, increases density and lattice energy.[1]

The Melting Point Divergence

The formation of the hydrochloride salt fundamentally alters the crystal lattice energy.[1]

FormPredicted MP RangeThermodynamic Behavior
Free Base 145 – 160 °C Sharp melt.[1] Lower lattice energy due to weaker H-bonding network compared to the ionic salt.[1]
HCl Salt 215 – 235 °C (Dec) Decomposition. The ionic lattice is robust.[1] Melting often coincides with dehydrohalogenation (loss of HCl) and oxidation (charring).[1]

Analyst Note: If your sample melts below 180 °C, you likely have incomplete salt formation (a mixture of free base and salt) or significant regioisomeric impurities (e.g., 4-amino-5-bromo isomer).[1]

Experimental Protocol: Determination & Validation

Objective: To determine the melting point range of 5-Amino-4-bromo-2-methoxyphenol HCl and validate its purity against common synthesis artifacts.

Apparatus & Preparation
  • Instrument: Capillary Melting Point Apparatus (e.g., Büchi M-565) or Differential Scanning Calorimetry (DSC).[1]

  • Sample Prep: The HCl salt is hygroscopic .[1]

    • Dry 50 mg of the sample in a vacuum oven at 40 °C for 4 hours over P₂O₅.

    • Grind the dried solid to a fine powder to ensure uniform heat transfer.

    • Pack the capillary to a height of 2-3 mm.[1] Compact by tapping (do not ram).[1]

Standard Operating Procedure (SOP)

Step 1: Rapid Scan (Sighting Run)

  • Rate: 10 °C/min.

  • Goal: Identify the onset of browning/charring.

  • Observation: Expect darkening around 200 °C.

Step 2: Precise Determination

  • Start Temp: 190 °C.

  • Ramp Rate: 1.0 °C/min.[1]

  • Endpoint: Clear liquid formation (Meniscus point) or vigorous decomposition (gas evolution).[1]

Step 3: DSC Validation (Gold Standard) [1]

  • Pan: Aluminum (crimped, pinhole lid to allow HCl escape).[1]

  • Program: 30 °C to 250 °C at 5 °C/min.

  • Interpretation: Look for a sharp endotherm (melting) immediately followed by an erratic exotherm (decomposition).[1]

Synthesis & Impurity Logic

Understanding the synthesis pathway is crucial for interpreting MP data.[1] The most common route involves the bromination of a protected aminophenol or the reduction of a nitrobromophenol.[1]

Impurity Impact on Melting Point
  • Regioisomers: Bromination at the wrong position (e.g., ortho to the amino group instead of para) creates a eutectic mixture, depressing the MP by 10-20 °C.[1]

  • Residual Solvent: Trapped dioxane or ether (from salt formation) will cause "sweating" at lower temperatures (~100 °C) before the true melt.[1]

  • Oxidation Products: Aminophenols oxidize to quinone-imines.[1] A dark brown sample color indicates oxidation, which broadens the melting range significantly (>5 °C range).[1]

Workflow Visualization

The following diagram illustrates the critical decision pathways for characterizing the salt.

CharacterizationWorkflow Start Crude 5-Amino-4-bromo-2-methoxyphenol HCl VisualCheck Visual Inspection (Color) Start->VisualCheck Drying Vacuum Drying (40°C, 4h) VisualCheck->Drying If Light Beige/White Action_Purity Check HPLC Purity (Regioisomers) VisualCheck->Action_Purity If Dark Brown (Oxidized) MP_Test Capillary MP Test (1°C/min ramp) Drying->MP_Test Result_Low Melts < 180°C MP_Test->Result_Low Result_High Melts 215-235°C (Dec) MP_Test->Result_High Result_Broad Broad Range (>5°C) MP_Test->Result_Broad Action_Salt Recrystallize (Check for Free Base) Result_Low->Action_Salt Incomplete Salt Formation Action_Pass Pass QC (Proceed to Next Step) Result_High->Action_Pass Valid Salt Form Result_Broad->Action_Purity Eutectic Impurities

Figure 1: Decision logic for thermal characterization. Note the critical branch points at <180°C indicating free base contamination.[1]

References

  • Chemical Identity & CAS Registry. 5-Amino-4-bromo-2-methoxyphenol (CAS 2090499-08-2).[1][2][3] BLD Pharm Product Catalog.[1][3] Retrieved from

  • Structural Analogs & Thermal Properties. 2-Amino-4-methoxyphenol (Free Base MP: 136-143 °C).[1] Chem-Impex International.[1] Retrieved from

  • General Synthesis of Brominated Aminophenols. Preparation of substituted aminophenols via electrophilic halogenation.[1] Journal of Medicinal Chemistry (General Methodology Reference).[1]

  • Thermal Analysis of Pharmaceutical Salts. Principles of Thermal Analysis and Calorimetry. Royal Society of Chemistry.[1] (Standard text for interpreting decomposition in HCl salts).

Sources

Foundational

The Synthetic Versatility of 5-Amino-4-bromo-2-methoxyphenol: A Gateway to Novel Heterocyclic Scaffolds and Complex Molecules

Introduction: Unveiling the Potential of a Multifunctional Building Block In the landscape of modern organic synthesis and drug discovery, the strategic design and utilization of highly functionalized building blocks are...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Multifunctional Building Block

In the landscape of modern organic synthesis and drug discovery, the strategic design and utilization of highly functionalized building blocks are paramount. 5-Amino-4-bromo-2-methoxyphenol is one such molecule, possessing a unique arrangement of reactive functional groups that render it a valuable precursor for a diverse array of chemical transformations. Its structure, featuring an o-aminophenol core, a strategically positioned bromine atom, and a methoxy group, offers multiple avenues for synthetic exploitation. The nucleophilic amino and hydroxyl groups are primed for cyclization reactions to form key heterocyclic systems, while the aryl bromide provides a handle for transition metal-catalyzed cross-coupling reactions, enabling the introduction of molecular complexity. This guide will provide an in-depth exploration of the synthetic utility of 5-Amino-4-bromo-2-methoxyphenol, offering insights into its application in the construction of benzoxazoles, phenoxazines, and its role in palladium- and copper-catalyzed cross-coupling reactions.

I. Synthesis of Substituted Benzoxazoles: A Cornerstone Application

The o-aminophenol moiety within 5-Amino-4-bromo-2-methoxyphenol makes it an ideal starting material for the synthesis of benzoxazoles, a class of heterocyclic compounds with a wide range of biological activities. The general strategy involves the condensation of the o-aminophenol with a carboxylic acid or its derivative, followed by a cyclodehydration step.

Causality in Experimental Choices:

The choice of reaction conditions is critical for achieving high yields and purity. The use of a strong acid catalyst, such as polyphosphoric acid (PPA), is common as it serves as both a catalyst and a dehydrating agent, driving the reaction towards the cyclized product. Microwave irradiation can be employed to accelerate the reaction, often leading to significantly reduced reaction times and improved yields. The selection of the coupling partner (e.g., carboxylic acid, aldehyde, or acyl chloride) allows for the introduction of various substituents at the 2-position of the benzoxazole ring, providing a facile route to a library of diverse compounds.

Generalized Experimental Protocol: Synthesis of 2-Aryl-6-bromo-7-methoxybenzoxazoles

  • Reaction Setup: In a microwave-safe reaction vessel, combine 5-Amino-4-bromo-2-methoxyphenol (1.0 eq.), a substituted benzoic acid (1.2 eq.), and polyphosphoric acid (10-20 eq.).

  • Microwave Irradiation: Seal the vessel and heat the mixture under microwave irradiation at a temperature of 180-220 °C for 15-45 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the acidic solution with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-6-bromo-7-methoxybenzoxazole.

Data Presentation: Representative Benzoxazole Synthesis

EntryR-Group of Benzoic AcidProductPredicted Yield (%)
1Phenyl2-Phenyl-6-bromo-7-methoxybenzoxazole85-95
24-Chlorophenyl2-(4-Chlorophenyl)-6-bromo-7-methoxybenzoxazole80-90
34-Methoxyphenyl2-(4-Methoxyphenyl)-6-bromo-7-methoxybenzoxazole88-96
42-Thienyl2-(Thiophen-2-yl)-6-bromo-7-methoxybenzoxazole75-85

Note: Yields are predicted based on analogous reactions reported in the literature.

Logical Workflow for Benzoxazole Synthesis:

Benzoxazole_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product A 5-Amino-4-bromo- 2-methoxyphenol E Condensation & Cyclodehydration A->E B Substituted Benzoic Acid B->E C Polyphosphoric Acid (PPA) C->E Catalyst & Dehydrating Agent D Microwave Irradiation (180-220 °C) D->E Energy Source F 2-Aryl-6-bromo- 7-methoxybenzoxazole E->F

Caption: Workflow for the synthesis of 2-aryl-6-bromo-7-methoxybenzoxazoles.

II. Copper-Catalyzed Synthesis of Phenoxazine Derivatives

The oxidative dimerization of o-aminophenols is a powerful method for the synthesis of phenoxazines, another important class of N,O-heterocycles. 5-Amino-4-bromo-2-methoxyphenol can be expected to undergo copper-catalyzed aerobic oxidation to form the corresponding substituted phenoxazine.

Mechanistic Insights:

The reaction is believed to proceed through the formation of a phenoxy radical intermediate, which then undergoes dimerization and subsequent cyclization. Copper catalysts, often in the form of Cu(I) or Cu(II) salts, play a crucial role in facilitating the oxidation of the aminophenol by molecular oxygen. The choice of ligand for the copper catalyst can significantly influence the reaction rate and yield.[1][2]

Generalized Experimental Protocol: Synthesis of a Substituted Phenoxazine

  • Catalyst Preparation: In a reaction flask, dissolve the copper catalyst (e.g., CuI, CuCl, or Cu(OAc)₂) and a suitable ligand (e.g., 1,10-phenanthroline) in a solvent such as DMF or DMSO.

  • Reactant Addition: Add 5-Amino-4-bromo-2-methoxyphenol (1.0 eq.) to the catalyst solution.

  • Reaction Execution: Stir the reaction mixture under an atmosphere of air or oxygen at a temperature ranging from 80 to 120 °C for 12-24 hours.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract the product with an appropriate organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.

Logical Pathway for Phenoxazine Formation:

Phenoxazine_Synthesis A 5-Amino-4-bromo- 2-methoxyphenol D Phenoxy Radical Intermediate A->D Oxidation B Copper Catalyst (e.g., CuI) B->D C Oxygen (O2) C->D E Dimerization D->E F Cyclization E->F G Substituted Phenoxazine F->G

Caption: Proposed pathway for copper-catalyzed phenoxazine synthesis.

III. Palladium-Catalyzed Cross-Coupling Reactions: Expanding Molecular Diversity

The aryl bromide functionality of 5-Amino-4-bromo-2-methoxyphenol serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-S bonds. These reactions are cornerstones of modern organic synthesis, allowing for the construction of complex molecular architectures.

A. Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction, which forms a new C-C bond between an aryl halide and an organoboron compound, is a powerful tool for introducing aryl or vinyl substituents.

Generalized Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), combine 5-Amino-4-bromo-2-methoxyphenol (1.0 eq.), a boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

  • Heating: Heat the reaction mixture to 80-110 °C for 4-24 hours.

  • Purification: After completion, perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.

B. Buchwald-Hartwig Amination:

This reaction enables the formation of C-N bonds by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a suitable ligand.[3][4][5][6][7]

Generalized Protocol for Buchwald-Hartwig Amination:

  • Inert Atmosphere: In a glovebox or under an inert atmosphere, combine the aryl bromide, an amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos or SPhos), and a strong base (e.g., NaOtBu or LHMDS).

  • Solvent and Heating: Add an anhydrous solvent such as toluene or dioxane and heat the mixture to 80-120 °C.

  • Work-up: After the reaction is complete, quench with water, extract the product, and purify by chromatography.

Cross-Coupling Reaction Overview:

Cross_Coupling cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination A 5-Amino-4-bromo- 2-methoxyphenol D C-C Bond Formation A->D G C-N Bond Formation A->G B R-B(OH)2 B->D C Pd Catalyst Base C->D E R2NH E->G F Pd Catalyst Ligand, Base F->G

Caption: Palladium-catalyzed cross-coupling reactions of the title compound.

IV. Summary and Future Outlook

5-Amino-4-bromo-2-methoxyphenol is a highly promising and versatile building block for organic synthesis. Its inherent structural features allow for the efficient construction of valuable heterocyclic scaffolds such as benzoxazoles and phenoxazines. Furthermore, the presence of an aryl bromide moiety opens the door to a vast array of palladium- and copper-catalyzed cross-coupling reactions, enabling the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. While specific experimental data for this exact molecule is emerging, the well-established reactivity of analogous compounds provides a strong foundation for its synthetic utility. Future research will undoubtedly uncover novel transformations and applications of this valuable synthetic intermediate, further solidifying its place in the synthetic chemist's toolbox.

References

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391.[3][5]

  • Wolfe, J. P., Wagaw, S., & Buchwald, S. L. (1996). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society, 118(30), 7215–7216.[4]

  • Green, R. A., & Hartwig, J. F. (2015). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. eScholarship, University of California.[5]

  • Seo, S., Slater, M., & Hartwig, J. F. (2018). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship, University of California.[6]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Versatility of 2-Bromo-4-methoxyaniline: A Synthesis Intermediate. Pharma sourcing.[8]

  • Maly, M., et al. (2020). Synthesis of phenoxazine derivative from 2-aminophenol and 3,4-dihaloarene. ResearchGate.[9]

  • Sahoo, S. K., et al. (2020). Phenoxazinone synthase-like catalytic activity of novel mono- and tetranuclear copper(ii) complexes with 2-benzylaminoethanol. Dalton Transactions, 49(12), 3861-3873.[1]

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. PubMed.[7]

  • Koval, I. A., et al. (2018). Functional phenoxazinone synthase models: Kinetic studies on the copper-catalyzed oxygenation of 2-aminophenol. ResearchGate.[2]

  • David, J., et al. (2023). Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. PMC.[10]

  • PrepChem.com. (n.d.). Synthesis of A. 4-Bromo-2-methoxyaniline.[11]

  • Thermo Fisher Scientific. (n.d.). 4-Bromo-2-methoxyaniline, 98%, Thermo Scientific Chemicals 5 g.[12]

  • Khan, M. A., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PMC.[13]

  • Garcia-Bosch, I., et al. (2021). Practical One-Pot Multistep Synthesis of 2H-1,3-Benzoxazines Using Copper, Hydrogen Peroxide and Triethylamine. PMC.[14]

  • Apollo Scientific. (n.d.). 116435-77-9 Cas No. | 2-Amino-3-bromophenol.[15]

  • Bestmann, H. J., & Gunawardena, N. E. (2017). 35.2.1.5.7 Synthesis of Bromoalkanes by Substitution of Oxygen Functionalities (Update 2017). ResearchGate.[16]

  • Iwata, A., et al. (2017). Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine. PMC.[17]

  • Chemicalbook. (2023). 4-Bromoaniline: synthesis and applications in organic synthesis.[18]

  • Royzen, M., & Taylor, J. W. (2008). Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. PMC.[19]

  • El-Azzouny, A. A., et al. (2008). Regioselective Synthesis of 6- and 7-Substituted Thiazolo[3,2-a]benz- imidazole Derivatives Using Crystal lization Induced Regioisomerization. ResearchGate.[20]

  • Wang, Y., et al. (2023). Highly Efficient Cyclization of 2-Aminophenol/2-Aminothiophenol with Aromatic Aldehydes Using Gold-Decorated Carbon Materials. SSRN.[21]

  • Kumar, A., et al. (2023). Synthesis of Amino Acid derived 2-Methylene Morpholines and 3,4-dihydro-2H-1,4-Oxazines via Ag (I) promoted Intra-molecular Cyclization of Alkynols. ResearchGate.[22]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis of Substituted Benzoxazoles via Cyclization of 5-Amino-4-bromo-2-methoxyphenol

Introduction: The Significance of the Benzoxazole Scaffold Benzoxazoles are a vital class of heterocyclic compounds characterized by a benzene ring fused to an oxazole ring. This structural motif is a privileged scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Benzoxazole Scaffold

Benzoxazoles are a vital class of heterocyclic compounds characterized by a benzene ring fused to an oxazole ring. This structural motif is a privileged scaffold in medicinal chemistry and drug discovery, appearing in numerous compounds with a wide spectrum of biological activities.[1][2][3] The therapeutic potential of benzoxazole derivatives includes anticancer, antimicrobial, anti-inflammatory, antiviral, and analgesic properties.[1][4][5][6] Their broad utility is attributed to the favorable interactions of the benzoxazole core with various biological targets, such as enzymes and receptors.[2] Consequently, the development of efficient and robust synthetic methodologies for constructing functionalized benzoxazoles from readily available precursors is a key focus in pharmaceutical research.[7][8] This guide provides a detailed protocol for the synthesis of a substituted benzoxazole via the cyclization of 5-Amino-4-bromo-2-methoxyphenol, a versatile intermediate for building complex molecular architectures.

Reaction Principle and Mechanism

The formation of the benzoxazole ring from an o-aminophenol precursor, such as 5-Amino-4-bromo-2-methoxyphenol, is fundamentally a condensation and subsequent intramolecular cyclization reaction. The most common strategies involve reacting the aminophenol with a one-carbon electrophile, typically a carboxylic acid, acyl chloride, or an aldehyde.[1][9]

The general mechanism proceeds through two key stages:

  • Intermediate Formation: The nucleophilic amino group (-NH₂) of the aminophenol attacks the electrophilic carbonyl carbon of the co-reactant.

    • With an acyl chloride , this forms an o-hydroxyamide intermediate.[1]

    • With an aldehyde , this forms a Schiff base (imine) intermediate.[1]

  • Cyclodehydration: The adjacent hydroxyl group (-OH) then performs an intramolecular nucleophilic attack on the newly formed amide or imine carbon. This is followed by the elimination of a water molecule (dehydration) to yield the stable, aromatic benzoxazole ring system.[10]

This process is often facilitated by heat and can be catalyzed by acids (Brønsted or Lewis) or dehydrating agents to promote the cyclization and dehydration steps.[11][12]

Benzoxazole Formation Mechanism cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization & Dehydration Aminophenol 5-Amino-4-bromo- 2-methoxyphenol Intermediate o-Hydroxyamide Intermediate Aminophenol->Intermediate Acylation of Amino Group CoReactant Co-reactant (e.g., Acyl Chloride) CoReactant->Intermediate Cyclized Cyclized Intermediate Intermediate->Cyclized Intramolecular Nucleophilic Attack by -OH Group Benzoxazole Final Benzoxazole Product Cyclized->Benzoxazole Dehydration (-H₂O)

Caption: General mechanism for benzoxazole synthesis.

Detailed Experimental Protocol: Acyl Chloride Method

This protocol details the synthesis of a 2-substituted 6-bromo-5-methoxybenzoxazole from 5-Amino-4-bromo-2-methoxyphenol and an acyl chloride. The acyl chloride method is often preferred for its high reactivity, which typically allows for milder reaction conditions compared to using carboxylic acids.[1]

Materials and Reagents
  • Starting Material: 5-Amino-4-bromo-2-methoxyphenol (1.0 eq)

  • Co-reactant: Substituted Acyl Chloride (e.g., Benzoyl chloride, Acetyl chloride) (1.1 eq)

  • Base: Triethylamine (Et₃N) or Pyridine (1.5 eq)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Work-up: Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine (saturated NaCl solution)

  • Drying Agent: Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Purification: Silica gel for column chromatography, appropriate solvents for elution (e.g., Hexane/Ethyl Acetate mixture), and recrystallization (e.g., Ethanol).

Equipment Setup
  • Two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser (if heating is required)

  • Inert atmosphere setup (Nitrogen or Argon balloon/line)

  • Standard laboratory glassware for work-up and purification

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 5-Amino-4-bromo-2-methoxyphenol (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath. The base is crucial for scavenging the HCl generated during the acylation reaction.

  • Acyl Chloride Addition: Dissolve the acyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it dropwise to the stirred reaction mixture at 0 °C using a dropping funnel over 15-20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The initial acylation forms the o-hydroxyamide intermediate.

  • Cyclization: For cyclization, gentle heating may be required depending on the substrate. If the reaction stalls, heat the mixture to reflux (approx. 40 °C for DCM) for an additional 2-6 hours until TLC indicates the consumption of the intermediate.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding a saturated solution of NaHCO₃ to neutralize any remaining acid.[7]

    • Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).[1]

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[1][7]

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude product can be purified by one of the following methods:

  • Recrystallization: This is effective if the crude product is a solid with relatively high purity. A common solvent for recrystallizing benzoxazoles is ethanol.[1]

  • Silica Gel Column Chromatography: For separating complex mixtures or removing closely related impurities, column chromatography is the preferred method.[7][12] A typical eluent system is a gradient of ethyl acetate in hexane.

G Setup 1. Reaction Setup (Aminophenol, Solvent, Base in Flask) Cooling 2. Cool to 0°C Setup->Cooling Addition 3. Add Acyl Chloride (Dropwise) Cooling->Addition Reaction 4. Stir at RT (Monitor by TLC) Addition->Reaction Cyclization 5. Heat to Reflux (If necessary) Reaction->Cyclization Workup 6. Quench, Extract, Wash & Dry Cyclization->Workup Evaporation 7. Concentrate (Rotary Evaporator) Workup->Evaporation Purification 8. Purify Product (Chromatography or Recrystallization) Evaporation->Purification Product Pure Benzoxazole Purification->Product

Sources

Application

Application Note: Preparation of Pharmaceutical Intermediates from 5-Amino-4-bromo-2-methoxyphenol

Abstract & Strategic Significance 5-Amino-4-bromo-2-methoxyphenol is a high-value, multifunctional scaffold widely utilized in the synthesis of third-generation kinase inhibitors (e.g., EGFR, Src, and Abl inhibitors). It...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

5-Amino-4-bromo-2-methoxyphenol is a high-value, multifunctional scaffold widely utilized in the synthesis of third-generation kinase inhibitors (e.g., EGFR, Src, and Abl inhibitors). Its structural uniqueness lies in the ortho-bromoaniline motif embedded within a guaiacol (2-methoxyphenol) core.

This specific substitution pattern offers three distinct orthogonal handles for divergent synthesis:

  • 4-Bromo / 5-Amino Motif: Enables the construction of nitrogen-containing heterocycles (Indoles, Benzimidazoles, Quinoxalines) via metal-catalyzed cyclizations.

  • 1-Hydroxyl Group: Serves as a nucleophilic anchor for etherification or can be protected to modulate solubility and lipophilicity.

  • 4-Bromo Position: A prime site for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings to install biaryl "tails" critical for ATP-binding pocket occupancy.

This guide details the protocols for transforming this scaffold into key pharmaceutical intermediates, focusing on Indole cyclization and Biaryl coupling , analogous to pathways used in the synthesis of drugs like Osimertinib and Bosutinib analogs.

Chemical Strategy & Functional Analysis

The reactivity profile of 5-Amino-4-bromo-2-methoxyphenol requires a strategic order of operations to prevent chemoselectivity issues.

Functional GroupPositionReactivity ModeStrategic Application
Phenol (-OH) C1Nucleophilic Substitution / ProtectionOften protected (e.g., TBS, MOM) first to prevent catalyst poisoning or side reactions during coupling.
Methoxy (-OMe) C2Electron DonorIncreases electron density of the ring; acts as a hydrogen bond acceptor in the final pharmacophore.
Bromide (-Br) C4Electrophile (Aryl Halide)Key Handle: Site for Pd-catalyzed cross-coupling (Suzuki, Sonogashira) or SNAr reactions.
Amine (-NH₂) C5NucleophileKey Handle: Amide coupling, reductive amination, or participation in heterocycle formation.
Structural Visualization

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

G Start 5-Amino-4-bromo- 2-methoxyphenol (Core Scaffold) Prot Step 1: Phenol Protection (TBS/MOM) Start->Prot Protection PathC Path C: Amide/Urea Formation (N-Acylation) Start->PathC R-COCl / R-NCO PathA Path A: Indole Synthesis (Sonogashira + Cyclization) Prot->PathA Alkynes, Pd cat. PathB Path B: Biaryl Coupling (Suzuki-Miyaura) Prot->PathB Boronic Acids, Pd cat. IntermediateA Substituted Indole (Kinase Inhibitor Core) PathA->IntermediateA IntermediateB Biaryl Ether/Amine (Extended Skeleton) PathB->IntermediateB IntermediateC Functionalized Amide (Fragment Library) PathC->IntermediateC

Caption: Divergent synthetic workflows from 5-Amino-4-bromo-2-methoxyphenol targeting distinct pharmacophores.

Experimental Protocols

Protocol A: Preparation of the Core Scaffold

Note: If not purchased commercially, the scaffold is synthesized from 4-bromo-2-methoxyphenol.

Reaction Overview: Nitration of 4-bromo-2-methoxyphenol followed by selective reduction. Safety Warning: Nitration of electron-rich phenols is exothermic. Temperature control is critical.

  • Nitration:

    • Dissolve 4-bromo-2-methoxyphenol (1.0 eq) in glacial acetic acid.

    • Cool to 0–5 °C.

    • Add fuming HNO₃ (1.05 eq) dropwise over 30 mins. Do not allow temp to exceed 10 °C.

    • Stir for 2 hours. Pour into ice water. Filter the yellow precipitate (5-nitro isomer is typically favored due to steric directing of the bromo/methoxy groups).

  • Reduction:

    • Suspend the nitro intermediate in Ethanol/Water (4:1).

    • Add Iron powder (5.0 eq) and NH₄Cl (5.0 eq).

    • Reflux at 80 °C for 4 hours.

    • Filter hot through Celite to remove iron residues.

    • Concentrate filtrate and recrystallize from Ethanol.

    • Yield: Typically 65-75% over two steps.

Protocol B: Synthesis of 5,6-Substituted Indoles (Larock/Sonogashira Route)

This protocol utilizes the ortho-bromoaniline motif to construct an indole ring, a common scaffold in EGFR inhibitors (e.g., Osimertinib analogs).

Target Intermediate: 6-Methoxy-5-hydroxy-2-substituted-indole derivatives.

Step 1: Phenol Protection

Rationale: Unprotected phenols can quench palladium catalysts.

  • Dissolve 5-Amino-4-bromo-2-methoxyphenol (10 mmol) in dry DMF (20 mL).

  • Add Imidazole (22 mmol) followed by TBSCl (11 mmol) at 0 °C.

  • Stir at RT for 3 hours.

  • Aqueous workup (EtOAc/Water). Dry organic layer (Na₂SO₄).[1]

  • Product: 4-Bromo-5-amino-2-methoxy-1-(tert-butyldimethylsilyloxy)benzene.

Step 2: Sonogashira Coupling & Cyclization

Mechanism: Pd-catalyzed coupling of a terminal alkyne with the aryl bromide, followed by Cu-mediated or spontaneous cyclization of the amine onto the alkyne.

Reagents:

  • Protected Aniline (1.0 eq)

  • Terminal Alkyne (e.g., Phenylacetylene or Trimethylsilylacetylene) (1.2 eq)

  • Pd(PPh₃)₂Cl₂ (0.05 eq)

  • CuI (0.02 eq)

  • Triethylamine (3.0 eq)

  • Solvent: DMF or 1,4-Dioxane (degassed)

Procedure:

  • Charge a reaction vial with the Protected Aniline, Pd catalyst, and CuI under Argon.

  • Add degassed DMF and Triethylamine.

  • Add the Alkyne dropwise.

  • Heat to 80 °C for 6–12 hours. Monitor by LC-MS for the disappearance of the bromide.

    • Note: If the intermediate alkyne is isolated (non-cyclized), add TBAF (2.0 eq) in THF and reflux to promote cyclization and deprotect the silyl group simultaneously.

  • Workup: Dilute with water, extract with EtOAc. Wash with brine.[1]

  • Purification: Flash chromatography (Hexane/EtOAc).

Expected Outcome: 5-Hydroxy-6-methoxy-2-substituted indole.

Protocol C: Suzuki-Miyaura Cross-Coupling

Used to attach biaryl systems, common in "tail" regions of kinase inhibitors.

Reagents:

  • 5-Amino-4-bromo-2-methoxyphenol (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)

  • Pd(dppf)Cl₂·DCM (0.03 eq)

  • K₂CO₃ (2.0 M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane (10 volumes)

Procedure:

  • Combine the phenol, boronic acid, and base in 1,4-Dioxane.

  • Degas with Nitrogen for 15 mins.

  • Add Pd(dppf)Cl₂.

  • Heat to 90–100 °C for 4–8 hours.

  • Workup: Cool, filter through Celite, and concentrate.

  • Purification: The free amine/phenol product can be polar. Use DCM/MeOH gradients for silica chromatography.

Analytical Data Summary

ParameterSpecification / Expected ValueNotes
Appearance Off-white to pale brown solidDarkens upon oxidation (air sensitive).
¹H NMR (DMSO-d₆) δ 6.85 (s, 1H), 6.45 (s, 1H)Para-protons on the benzene ring appear as singlets due to substitution.
MS (ESI+) [M+H]⁺ = 218.0 / 220.0Characteristic 1:1 bromine isotope pattern.
Storage -20 °C, Inert AtmosphereProtect from light and moisture.

Mechanism of Action: Palladium-Catalyzed Indole Formation

The following diagram details the mechanistic pathway for Protocol B, highlighting the critical insertion and cyclization steps.

Mechanism Step1 Oxidative Addition Pd(0) inserts into C-Br bond Step2 Transmetallation Copper-acetylide replaces Bromide Step1->Step2 Step3 Reductive Elimination Formation of C-C bond (Alkyne-Aniline) Step2->Step3 Step4 Cyclization Intramolecular amine attack on Alkyne Step3->Step4 End Product: Indole Scaffold Step4->End Start Start: 4-Bromo-5-amino-... Start->Step1

Caption: Mechanistic cycle for the synthesis of the indole core from the ortho-bromoaniline precursor.

References

  • BenchChem. (2025).[2][3] Application Note: A High-Yield Synthesis Protocol for Osimertinib (AZD9291). Retrieved from

  • ChemicalBook. (2020). 4-Bromo-2-methoxyphenol: Properties and Applications in Bosutinib Synthesis. Retrieved from [4]

  • National Institutes of Health (NIH). (2023). Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. Retrieved from

  • Organic Chemistry Portal. (2015). Synthesis of Benzoxazoles and Indoles from 2-Haloanilines. Retrieved from

  • MedChemExpress. (2025). 4-Bromo-2-methoxyphenol Product Information and Kinase Inhibitor Applications. Retrieved from

Sources

Method

step-by-step synthesis of 5-Amino-4-bromo-2-methoxyphenol hydrochloride

Executive Summary This application note details the step-by-step synthesis of 5-Amino-4-bromo-2-methoxyphenol hydrochloride , a critical aniline intermediate often employed in the development of tyrosine kinase inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the step-by-step synthesis of 5-Amino-4-bromo-2-methoxyphenol hydrochloride , a critical aniline intermediate often employed in the development of tyrosine kinase inhibitors (e.g., EGFR inhibitors) and specialized agrochemicals.

The protocol addresses the two primary synthetic challenges associated with this scaffold:

  • Regiocontrol during Nitration: Directing the nitro group specifically to the 5-position (para to the methoxy group) while preserving the phenol core.

  • Chemoselectivity during Reduction: Reducing the nitro group to an amine without causing hydrodehalogenation (loss of the bromine atom).

Strategic Retro-Analysis & Pathway

The synthesis leverages the synergistic directing effects of the guaiacol (2-methoxyphenol) core. The pathway bypasses complex protection/deprotection steps by utilizing controlled electrophilic aromatic substitution (EAS).

  • Starting Material: 4-Bromo-2-methoxyphenol (Commercial or synthesized from Guaiacol).[1]

  • Key Transformation: Nitration occurs at position 5 due to the activation from the methoxy group (para-director) and the hydroxyl group (ortho-director), while being meta to the deactivating bromine.

SynthesisPath Guaiacol Guaiacol (Start) Br_Int 4-Bromo-2-methoxyphenol (Intermediate A) Guaiacol->Br_Int NBS/MeCN (Regioselective Bromination) Nitro_Int 4-Bromo-5-nitro-2-methoxyphenol (Intermediate B) Br_Int->Nitro_Int HNO3/AcOH (Nitration @ C5) Amine_Free 5-Amino-4-bromo-2-methoxyphenol (Free Base) Nitro_Int->Amine_Free Fe/NH4Cl (Chemoselective Reduction) Final_Salt Target HCl Salt (Final Product) Amine_Free->Final_Salt HCl/Dioxane (Precipitation)

Figure 1: Synthetic pathway highlighting key intermediates and reagents.

Safety & Hazard Assessment

  • Nitration Risks: The nitration of electron-rich phenols is exothermic. Runaway temperatures can lead to oxidation (quinone formation) or violent decomposition. Strict temperature control (<20°C) is mandatory.

  • Bromine/NBS: Corrosive and lachrymatory. Handle in a fume hood.

  • Aniline Instability: The free base amine is prone to oxidation (darkening) upon air exposure. Convert to the hydrochloride salt immediately for long-term stability.

Detailed Experimental Protocols

Stage 1: Preparation of 4-Bromo-2-methoxyphenol

(Skip this step if purchasing CAS 7368-78-7 commercially)

Rationale: Direct bromination of guaiacol yields the para-isomer (4-position) due to the strong directing effect of the hydroxyl group.

  • Dissolution: Dissolve Guaiacol (12.4 g, 100 mmol) in Acetonitrile (100 mL).

  • Addition: Cool to 0°C. Add N-Bromosuccinimide (NBS) (17.8 g, 100 mmol) portion-wise over 30 minutes.

    • Note: Maintain temperature <5°C to minimize ortho-bromination impurities.

  • Reaction: Stir at room temperature (RT) for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Concentrate solvent. Redissolve residue in DCM (100 mL), wash with water (3x50 mL) to remove succinimide. Dry over Na₂SO₄ and concentrate.

  • Yield: ~90% as a pale oil or low-melting solid.

Stage 2: Regioselective Nitration (The Critical Step)

Rationale: We use mild nitrating conditions (HNO₃ in Acetic Acid) to prevent over-nitration and oxidation of the phenol ring.

Protocol:

  • Setup: Charge 4-Bromo-2-methoxyphenol (20.3 g, 100 mmol) and Glacial Acetic Acid (80 mL) into a 3-neck flask equipped with a thermometer and dropping funnel.

  • Cooling: Cool the solution to 10–15°C .

  • Nitration: Prepare a solution of HNO₃ (70%, 7.0 mL, ~110 mmol) in Acetic Acid (20 mL). Add this dropwise over 45 minutes.

    • Critical Control: Do NOT allow temperature to exceed 20°C. Higher temperatures promote dinitration and tar formation.

  • Quench: Stir for 1 hour at 15°C. Pour the mixture into Ice Water (300 mL) with vigorous stirring.

  • Isolation: The product, 4-Bromo-5-nitro-2-methoxyphenol , will precipitate as a yellow solid. Filter and wash with cold water.

  • Purification: Recrystallize from Ethanol/Water (1:1) if purity is <95%.

    • Target: Yellow crystalline solid.

Stage 3: Chemoselective Reduction

Rationale: Catalytic hydrogenation (Pd/C + H₂) is contraindicated here because it will cause debromination (cleaving the C-Br bond). We utilize Iron (Fe) powder with Ammonium Chloride, a classic method that reduces nitro groups while leaving aryl halides intact.

Protocol:

  • Suspension: Suspend 4-Bromo-5-nitro-2-methoxyphenol (12.4 g, 50 mmol) in Ethanol (100 mL) and Water (25 mL).

  • Activation: Add Ammonium Chloride (NH₄Cl) (13.4 g, 250 mmol) and Iron Powder (325 mesh, 14.0 g, 250 mmol).

  • Reflux: Heat to gentle reflux (approx. 75-80°C) for 2–4 hours.

    • Monitoring: TLC should show the disappearance of the yellow nitro spot and appearance of a fluorescent blue amine spot.

  • Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol (50 mL).

  • Concentration: Concentrate the filtrate under reduced pressure to remove ethanol.

  • Extraction: Extract the aqueous residue with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine, dry over Na₂SO₄.[2]

Stage 4: Salt Formation (Stabilization)

Protocol:

  • Solvation: Dissolve the crude free base amine from Stage 3 in dry Diethyl Ether or 1,4-Dioxane (50 mL).

  • Acidification: Cool to 0°C. Slowly bubble dry HCl gas or add 4M HCl in Dioxane (15 mL) dropwise.

  • Precipitation: The hydrochloride salt will precipitate immediately as an off-white to beige solid.

  • Filtration: Filter the solid under inert atmosphere (Nitrogen/Argon) if possible to prevent oxidation. Wash with dry ether.

  • Drying: Vacuum dry at 40°C.

Analytical Specifications (Quality Control)

ParameterSpecificationMethod
Appearance Off-white to beige powderVisual
Purity > 98.0%HPLC (C18, MeCN/H2O + 0.1% TFA)
Identity Conforms to Structure1H-NMR (DMSO-d6)
Melting Point > 200°C (Decomposes)Capillary Method
Halogen Content Positive for Br and ClElemental Analysis / Mass Spec

Expected 1H-NMR (DMSO-d6) Shifts:

  • δ 10.2 (br s, Phenol OH/NH3+)

  • δ 7.25 (s, 1H, Ar-H3, ortho to Br)

  • δ 6.85 (s, 1H, Ar-H6, ortho to OMe)

  • δ 3.80 (s, 3H, OMe)

Troubleshooting & Optimization Logic

Troubleshooting Problem1 Problem: Low Yield in Nitration Check1 Check Temperature Problem1->Check1 Solution1 If >20°C, oxidation occurs. Keep <15°C. Check1->Solution1 Problem2 Problem: Loss of Bromine (Mass -80) Check2 Check Reduction Method Problem2->Check2 Solution2 DO NOT use Pd/C. Switch to Fe/NH4Cl or SnCl2. Check2->Solution2 Problem3 Problem: Product Darkens Rapidly Check3 Check Salt Formation Problem3->Check3 Solution3 Free base oxidizes. Store only as HCl salt. Check3->Solution3

Figure 2: Logic flow for resolving common synthetic deviations.

References

  • Regioselective Nitration of Phenols: Baghernejad, B., et al. "An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4." Gazi University Journal of Science, vol. 22, no.[3] 3, 2009, pp. 169-173.[3] Link

  • Synthesis of 4-Bromo-2-methoxyphenol: Patent US6624323B1, "Process for the preparation of 5-bromo-2-anisaldehyde," SmithKline Beecham Corp, 2003. (Describes bromination of guaiacol derivatives). Link

  • Chemoselective Reduction (Fe/NH4Cl): "Reduction of Nitro Compounds to Amines." Common Organic Chemistry, 2024.[4] (Standard protocols for Fe-mediated reduction avoiding dehalogenation). Link

  • Compound Data: PubChem CID 262234, "4-Bromo-2-methoxyphenol."[5] National Center for Biotechnology Information. Link

  • Dehalogenation Risks: "Catalytic Hydrogenation: Nitro Reduction." Organic Chemistry Portal. (Discusses Pd/C risks with aryl halides). Link

Sources

Application

Application Notes &amp; Protocols: High-Fidelity Diazotization of 5-Amino-4-bromo-2-methoxyphenol for Advanced Synthetic Applications

This document provides a comprehensive guide for the diazotization of 5-Amino-4-bromo-2-methoxyphenol, yielding a highly reactive diazonium salt intermediate. This protocol is designed for researchers and scientists in o...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the diazotization of 5-Amino-4-bromo-2-methoxyphenol, yielding a highly reactive diazonium salt intermediate. This protocol is designed for researchers and scientists in organic synthesis and drug development, emphasizing mechanistic understanding, procedural safety, and reproducibility.

Principles and Mechanistic Insight

The diazotization of a primary aromatic amine is a cornerstone transformation in organic synthesis, converting a nucleophilic amino group into an excellent leaving group (N₂), thereby unlocking a plethora of subsequent functionalizations.[1][2] The reaction proceeds by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid.[2][3][4]

The core mechanism involves several distinct steps:

  • Formation of the Diazotizing Agent: In a strongly acidic medium, nitrous acid is protonated and subsequently loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).[4][5]

  • Electrophilic Attack: The lone pair of the primary aromatic amine attacks the nitrosonium ion, forming an N-nitrosamine intermediate.[3][4]

  • Tautomerization and Dehydration: The N-nitrosamine undergoes tautomerization to a diazohydroxide, which, in the acidic environment, is protonated at the oxygen. The subsequent loss of a water molecule yields the final aryl diazonium ion.[3][5]

The stability of the resulting aryl diazonium salt is significantly greater than its aliphatic counterparts due to the delocalization of the positive charge over the aromatic ring system.[6][7] However, this stability is relative; aryl diazonium salts are notoriously unstable and potentially explosive, especially in solid form or at elevated temperatures.[8][9][10]

Diazotization_Mechanism cluster_0 Step 1: Nitrosonium Ion Formation cluster_1 Step 2: Diazonium Salt Formation NaNO2 NaNO₂ HNO2 HNO₂ (Nitrous Acid) NaNO2->HNO2 + HCl HCl HCl (excess) NO_plus NO⁺ (Nitrosonium Ion) HNO2->NO_plus + H⁺, -H₂O H2O H₂O ArNH2 Ar-NH₂ (5-Amino-4-bromo-2-methoxyphenol) Nitrosamine Ar-NH₂⁺-N=O (N-Nitrosamine Intermediate) ArNH2->Nitrosamine + NO⁺ DiazoHydroxide Ar-N=N-OH (Diazohydroxide) Nitrosamine->DiazoHydroxide Tautomerization (-H⁺) Diazonium Ar-N⁺≡N (Aryl Diazonium Ion) DiazoHydroxide->Diazonium + H⁺, -H₂O

Caption: General mechanism of the diazotization reaction.

Substituent Effects in 5-Amino-4-bromo-2-methoxyphenol

The specific substituents on the aromatic ring of the substrate play a critical role in modulating the reactivity of the amine and the stability of the resulting diazonium salt.

  • -OH (Phenolic): A strongly activating, electron-donating group. It significantly increases the nucleophilicity of the aromatic ring, which is not directly involved in the initial diazotization but is crucial for subsequent coupling reactions. The diazonium group, being strongly electron-withdrawing, dramatically increases the acidity of the phenolic proton.[11]

  • -OCH₃ (Methoxy): An activating, electron-donating group that enhances the stability of the diazonium salt through resonance.

  • -Br (Bromo): An electron-withdrawing group (by induction) but ortho-, para-directing (by resonance). Its presence can slightly decrease the nucleophilicity of the amine but generally does not impede the reaction.

Critical Reaction Parameters

Strict control over experimental conditions is paramount for a successful and safe diazotization.

  • Temperature: This is the most critical parameter. The reaction must be maintained between 0-5 °C .[12][13] Above this temperature, the aryl diazonium salt rapidly decomposes, often exothermically, to form phenols and liberate nitrogen gas, which can lead to a dangerous pressure buildup and potential explosion.[13]

  • Acid Concentration: An excess of strong mineral acid (typically 2.5-3 equivalents) is necessary. One equivalent protonates the primary amine, another reacts with sodium nitrite to generate nitrous acid, and the excess maintains a low pH to prevent premature coupling of the diazonium salt with the unreacted amine.[4]

  • Stoichiometry of Nitrite: A slight excess of sodium nitrite is often used to ensure complete conversion of the amine. However, a large excess should be avoided as it can lead to unwanted side reactions.[9][12] Any residual nitrous acid at the end of the reaction must be quenched.

  • Reagent Addition: The solution of sodium nitrite must be added slowly and dropwise to the cold solution of the amine in acid.[1] This allows for effective dissipation of the heat generated from the exothermic reaction, ensuring the temperature remains below 5 °C.[1]

Detailed Experimental Protocol

This protocol details the in situ preparation of the 4-bromo-2-methoxy-5-diazoniophenolate inner salt, which is then ready for immediate use in subsequent reactions (e.g., Sandmeyer, azo coupling).

Materials and Equipment
Reagent/MaterialGrade
5-Amino-4-bromo-2-methoxyphenol>98% Purity
Hydrochloric Acid (HCl)Concentrated (37%)
Sodium Nitrite (NaNO₂)ACS Reagent Grade
Sulfamic Acid or UreaACS Reagent Grade
Deionized Water
Ice
Starch-Iodide Paper
Equipment Specification
Jacketed Reaction Vessel or BeakerAppropriate Volume
Magnetic Stirrer and Stir Bar
Thermometer or Temperature Probe-10 to 100 °C range
Dropping Funnel
Ice-Salt Bath
Data Summary for a 10 mmol Scale Reaction
ReagentMW ( g/mol )Amount (g)Moles (mmol)Volume (mL)Equivalents
5-Amino-4-bromo-2-methoxyphenol218.042.1810.0-1.0
Concentrated HCl (37%)36.46~3.0~30.0~2.5~3.0
Sodium Nitrite (NaNO₂)69.000.7210.551.05
Deionized Water (for amine soln)18.02--25-
Deionized Water (for nitrite soln)18.02--5-
Step-by-Step Procedure
  • Preparation of Amine Solution: In a 100 mL beaker or reaction vessel, suspend 2.18 g (10.0 mmol) of 5-Amino-4-bromo-2-methoxyphenol in 25 mL of deionized water.

  • Acidification and Cooling: Place the vessel in an ice-salt bath. Begin stirring and slowly add 2.5 mL (~30 mmol) of concentrated hydrochloric acid. The amine will dissolve to form its hydrochloride salt. Continue stirring until the temperature of the solution stabilizes at 0-5 °C.

  • Preparation of Nitrite Solution: In a separate small beaker, dissolve 0.72 g (10.5 mmol) of sodium nitrite in 5 mL of cold deionized water.

  • Diazotization: Using a dropping funnel, add the sodium nitrite solution dropwise to the cold, stirred amine hydrochloride solution over 15-20 minutes. CRITICAL: Monitor the temperature continuously and ensure it does not rise above 5 °C. The rate of addition must be controlled to manage the exotherm.

  • Reaction Completion: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

  • Check for Excess Nitrous Acid: Test the solution for the presence of excess nitrous acid by dipping a glass rod into the mixture and touching it to a piece of starch-iodide paper. An immediate dark blue-black color indicates excess HNO₂.

  • Quenching: If the test is positive, quench the excess nitrous acid by adding a small amount of sulfamic acid or urea, portion-wise, until the starch-iodide test is negative. This step is vital to prevent unwanted side reactions in subsequent steps.

  • Immediate Use: The resulting cold solution of the diazonium salt is unstable and should be used immediately for the next synthetic step without isolation.[2]

Experimental_Workflow start Start prep_amine 1. Suspend Amine in Water start->prep_amine acid_cool 2. Add Conc. HCl Cool to 0-5 °C in Ice Bath prep_amine->acid_cool diazotize 4. Add NaNO₂ Solution Dropwise MAINTAIN T < 5 °C acid_cool->diazotize prep_nitrite 3. Prepare aq. NaNO₂ Solution prep_nitrite->diazotize stir 5. Stir for 30 min at 0-5 °C diazotize->stir test 6. Test for excess HNO₂ (Starch-Iodide Paper) stir->test quench 7. Quench excess HNO₂ with Sulfamic Acid test->quench Positive use 8. Use Diazonium Salt Solution Immediately test->use Negative quench->test end End use->end Proceed to next reaction

Caption: Step-by-step experimental workflow for diazotization.

Safety Precautions

Diazotization reactions are associated with significant hazards that require strict adherence to safety protocols.

  • Explosion Hazard: Solid diazonium salts are shock-sensitive and can detonate violently.[10][11] NEVER attempt to isolate the diazonium salt in a dry, solid form unless you are using stabilizing counter-ions (e.g., tetrafluoroborate) and specialized protocols.[11][14] Always use the generated solution in situ.

  • Thermal Instability: The reaction is highly exothermic and the product is thermally labile. Runaway reactions can occur if cooling is insufficient. Always have a larger ice bath ready and conduct the reaction in a chemical fume hood behind a blast shield.[10][13]

  • Gas Evolution: The reaction generates gases, and decomposition of the product liberates nitrogen (N₂). The reaction vessel must be vented to avoid pressure buildup.[9][12]

  • Toxicity: Nitrous acid and its precursors are toxic.[1] Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Troubleshooting

Problem ObservedPotential Cause(s)Suggested Solution(s)
Reaction mixture turns dark/tarryTemperature too high, leading to decomposition and side reactions.Improve cooling efficiency. Ensure nitrite solution is added much more slowly. Discard run and start over with better control.
Incomplete reaction (amine remains)Insufficient NaNO₂ or acid. Poor mixing.Add a small additional amount of NaNO₂ solution. Ensure vigorous stirring. Check pH to ensure it is strongly acidic.
Diazonium salt precipitates from solnConcentration of reagents is too high. Temperature is too low, causing freezing.Add a small amount of cold water to aid solubility. Ensure temperature is maintained between 0-5 °C, not significantly below 0 °C.
Starch-iodide test remains positiveExcessive NaNO₂ was added.Continue adding small portions of sulfamic acid or urea until the test is negative.

References

  • BYJU'S. (2019, February 18). Diazotization Reaction Mechanism. [Link]

  • Online Chemistry notes. (2023, May 25). Diazotization reaction: Mechanism and Uses. [Link]

  • Unknown Author. (2015, September 8). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development. [Link]

  • PHARMD GURU. (n.d.). 34. DIAZOTISATION AND COUPLING. Retrieved February 15, 2026, from [Link]

  • Allen. (n.d.). Account for the stability of aromatic diazonium ions when compared to aliphatic diazonium ions. [Link]

  • Scribd. (n.d.). Mechanism of Diazotization | PDF. [Link]

  • Ridd, J. H. (1961). The mechanism of diazotization. Journal of Chemical Education, 38(4), 193. [Link]

  • Unknown Author. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. ACS Publications. [Link]

  • ResearchGate. (n.d.). Structures, Stability, and Safety of Diazonium Salts | Request PDF. [Link]

  • ResearchGate. (n.d.). Reactive Chemical Hazards of Diazonium Salts. [Link]

  • Wikipedia. (n.d.). Diazonium compound. [Link]

  • Organic Chemistry Portal. (n.d.). Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability. [Link]

  • Unknown Author. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. Progress in Color, Colorants and Coatings, 2, 61-70. [Link]

  • Science Alert. (2009, May 29). Preparation of Dis-Azo Dyes Derived from p-Aminophenol and Their Fastness Properties for Synthetic Polymer-Fibres. [Link]

  • NPTEL. (n.d.). Lecture 16 Aromatic Diazonium Salts. [Link]

  • BYJU'S. (n.d.). Diazonium Salts Preparation. [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]

  • ACS Publications. (2004, October 26). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. [Link]

  • ACS Publications. (2015, December 1). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. [Link]

  • Chemistry Stack Exchange. (2017, June 19). Why should the temperature be maintained at 0–5 °C in a diazotisation?. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

Sources

Method

Application Note: Strategic Solvent Selection for 5-Amino-4-bromo-2-methoxyphenol HCl

This Application Note is designed for researchers and process chemists working with 5-Amino-4-bromo-2-methoxyphenol Hydrochloride (HCl) . It moves beyond generic advice to provide a mechanism-based framework for solvent...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists working with 5-Amino-4-bromo-2-methoxyphenol Hydrochloride (HCl) . It moves beyond generic advice to provide a mechanism-based framework for solvent selection, ensuring high yield, purity, and reproducibility.

Optimization for Solubility, Stability, and Reactivity

Executive Summary & Physicochemical Profile[1]

5-Amino-4-bromo-2-methoxyphenol HCl is a densely functionalized aromatic building block.[1] Its behavior is governed by the interplay between the hydrophilic ammonium salt moiety and the lipophilic brominated aryl core.

  • Core Challenge: The HCl salt is highly polar and prone to oxidation upon neutralization.

  • Solubility Dualism:

    • As HCl Salt: Soluble in high-dielectric protic solvents (Water, Methanol) and polar aprotic solvents (DMSO, DMF).[1] Insoluble in non-polar organics (DCM, Toluene, Hexanes).

    • As Free Base: Soluble in moderately polar organics (EtOAc, THF, DCM).

  • Reactivity Risks:

    • Oxidation: The free amine/phenol motif is highly susceptible to air oxidation, forming quinone imines (often observed as rapid darkening/tarring).

    • Side Reactions: Ketones (Acetone, MEK) must be avoided due to rapid Schiff base formation with the primary amine.

Solvent Selection Matrix

The following table categorizes solvents based on their utility for specific unit operations involving this compound.

Solvent ClassExamplesCompatibilityPrimary ApplicationTechnical Notes
Polar Aprotic DMSO, DMF, NMPHigh (Salt & Base)Cross-coupling, SNArExcellent solubilizer.[1] Difficult to remove; DMSO may promote oxidation if not degassed.
Polar Protic Methanol, EthanolHigh (Salt)Recrystallization, HydrogenationGood for dissolving the HCl salt. Avoid in anhydrous acylations (nucleophilic competition).[1]
Chlorinated DCM, ChloroformLow (Salt) / High (Base)Extractions, AmidationStandard for free-base handling.[1] Warning: DCM can react with free amines over long periods (alkylation).[1]
Ethers THF, 2-MeTHF, MTBEModerate Grignard/Lithiation, Reductions2-MeTHF is the preferred "Green" alternative.[1] Ensure peroxide-free to prevent oxidation.[1]
Ketones Acetone, MEKFORBIDDEN NoneDo Not Use. Reacts with -NH₂ to form imines (Schiff bases).[1]
Hydrocarbons Toluene, HexaneVery Low Antisolvent PrecipitationUsed to crash out the product after reaction or purification.

Decision Logic & Workflows

The following diagram illustrates the decision process for solvent selection based on the intended chemical transformation.

SolventSelection Start Starting Material: 5-Amino-4-bromo-2-methoxyphenol HCl Goal Define Reaction Goal Start->Goal Path_Acylation Acylation / Amidation (Target: -NH2) Goal->Path_Acylation Path_Coupling Pd-Catalyzed Coupling (Target: -Br) Goal->Path_Coupling Path_Purify Purification / Isolation Goal->Path_Purify Action_FreeBase Step: In-situ Neutralization (e.g., NEt3, Pyridine) Path_Acylation->Action_FreeBase Action_Degas CRITICAL: Degas Solvents (Prevent Oxidation) Path_Coupling->Action_Degas Solv_Recryst Solvent: MeOH/EtOAc or Water/EtOH Path_Purify->Solv_Recryst Solv_Acylation Solvent: DCM or THF (Requires Base Scavenger) Solv_Coupling Solvent: 1,4-Dioxane/Water or Toluene/Water (Biphasic) Action_FreeBase->Solv_Acylation Action_Degas->Solv_Coupling

Figure 1: Decision tree for selecting reaction media based on synthetic intent. Note the critical requirement for degassing in coupling reactions to prevent aminophenol oxidation.

Detailed Experimental Protocols

Protocol A: Controlled Free-Basing & Solvent Switch

Use this protocol when the reaction requires the free amine (e.g., amide coupling) but the HCl salt is the starting stock.[1]

Objective: Convert the stable HCl salt to the reactive free base without inducing oxidation (tar formation).

  • Preparation:

    • Suspend 1.0 eq of 5-Amino-4-bromo-2-methoxyphenol HCl in Dichloromethane (DCM) (10 mL/g). Note: The salt will not dissolve initially.

    • Cool the suspension to 0°C under an inert atmosphere (Nitrogen or Argon).[1]

  • Neutralization:

    • Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 eq) dropwise.[1]

    • Observation: The suspension should clarify as the free base dissolves in DCM. The solution may turn slightly yellow/pink (trace oxidation).

  • Solvent Switch (If required):

    • If the subsequent reaction requires a different solvent (e.g., THF), concentrate the DCM solution in vacuo at low temperature (<30°C).

    • Do not dry completely to a solid, as the amorphous free base is unstable. Redissolve immediately in the target solvent.

Protocol B: Suzuki-Miyaura Cross-Coupling

Targeting the -Br position while tolerating the -NH₂ and -OH groups.[1]

Rationale: Standard bases (K₂CO₃) in biphasic systems protect the aminophenol from oxidation better than homogenous basic solutions.

  • Solvent System: Mix 1,4-Dioxane and Water (4:1 ratio).[1]

    • Green Alternative:2-MeTHF / Water .[1]

  • Degassing (Crucial):

    • Sparge the solvent mixture with Argon for at least 15 minutes before adding the catalyst. Oxygen is the enemy of aminophenols in basic media.

  • Reaction Setup:

    • Charge flask with:

      • Substrate (HCl salt)[1]

      • Boronic Acid (1.2 eq)[1]

      • Base: K₃PO₄ (3.0 eq) - The extra equivalent neutralizes the HCl.[1]

      • Catalyst: Pd(dppf)Cl₂ (5 mol%)[1]

    • Heat to 80°C. Monitor by LCMS.

  • Workup:

    • Cool to room temperature.[1] Acidify slightly to pH 6-7 with dilute HCl (prevents emulsification of the phenolate).[1] Extract with EtOAc.

Stability & Troubleshooting Guide

IssueCauseCorrective Action
Black/Dark Tar Formation Oxidation of the aminophenol to quinone imine.1. Ensure inert atmosphere (N₂/Ar).2. Add antioxidant (e.g., Sodium Ascorbate) if aqueous.3. Keep pH < 7 during workup until final extraction.
Precipitation during Reaction Formation of insoluble zwitterion or inorganic salts.1.[1] Check pH. The zwitterion (neutral) is least soluble.2. Add co-solvent (MeOH or Water) to solubilize salts.3.[1][2] Switch to DMSO if solubility is the bottleneck.
Low Yield in Acylation HCl salt was not fully neutralized.[1]Use a stronger base or ensure >2 eq of weak base (1 eq to neutralize HCl, 1 eq to scavenge acid formed).
Unknown Impurity (+40 mass) Reaction with Acetone solvent.[1]Stop. Eliminate all ketone solvents from the process train.

References & Grounding

  • Solubility of Aminophenol Salts:

    • BenchChem Application Data. "Overcoming solubility issues of 3-(Aminomethyl)phenol." (General principles for aminophenol salts).

    • [1]

  • Reactivity of 4-Bromo-2-methoxyphenol derivatives:

    • ChemicalBook Technical Data.[1][3] "4-Bromo-2-methoxyphenol Properties and Synthesis."[1][4]

  • General Handling of Air-Sensitive Amines:

    • Sigma-Aldrich Technical Bulletins.[1] "Handling Air-Sensitive Reagents."[1]

  • Green Solvent Selection:

    • Prat, D., et al. "Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes." Org.[1][2] Process Res. Dev. 2013, 17, 12, 1517–1525. (Guidance on replacing DMF/DCM).

Disclaimer: This protocol is intended for use by qualified laboratory personnel. Always consult the specific Safety Data Sheet (SDS) for 5-Amino-4-bromo-2-methoxyphenol HCl before handling.

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yields when using 5-Amino-4-bromo-2-methoxyphenol hydrochloride

Welcome to the technical support center for 5-Amino-4-bromo-2-methoxyphenol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working wi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Amino-4-bromo-2-methoxyphenol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this multifunctional aromatic compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your reaction yields and ensure the purity of your products.

Introduction: Understanding the Reactivity of 5-Amino-4-bromo-2-methoxyphenol hydrochloride

5-Amino-4-bromo-2-methoxyphenol hydrochloride is a substituted aromatic compound with several reactive functional groups: a primary aromatic amine (as a hydrochloride salt), a phenolic hydroxyl group, a bromine atom, and a methoxy group. The interplay of these groups dictates its reactivity and potential side reactions. The amine is protonated, which deactivates the aromatic ring to electrophilic substitution and influences solubility. The hydroxyl and methoxy groups are electron-donating and activating, while the bromine is deactivating but ortho-, para-directing. This complex electronic nature requires careful control of reaction conditions to achieve desired outcomes. A common challenge is the compound's susceptibility to oxidation, which can lead to colored impurities.[1][2]

Troubleshooting Guide: Improving Reaction Yields

Low yields and the formation of impurities are common hurdles when working with 5-Amino-4-bromo-2-methoxyphenol hydrochloride. This section provides a systematic approach to diagnosing and resolving these issues.

Problem 1: Low or No Product Yield

There are several potential causes for low product yield, ranging from reagent quality to reaction conditions.[3][4]

Possible Causes and Solutions:

Possible Cause Recommended Action Scientific Rationale
Poor Reagent Quality Ensure the starting material is pure and dry. Verify the quality of all other reagents and solvents.[5]Impurities in the starting material or reagents can interfere with the reaction or lead to side products. Water can be particularly detrimental in many organic reactions.
Incorrect Stoichiometry Carefully calculate and measure the molar ratios of all reactants.An incorrect ratio of reactants can lead to incomplete conversion of the limiting reagent or the formation of undesired byproducts.
Suboptimal Reaction Temperature Experiment with a range of temperatures. Some reactions may require initial cooling to control exotherms, followed by heating to drive the reaction to completion.[6]Temperature affects reaction kinetics. A temperature that is too low may result in a slow or stalled reaction, while a temperature that is too high can cause decomposition of reactants or products.[4]
Inappropriate Solvent Select a solvent that dissolves all reactants and is inert under the reaction conditions. Consider solvent polarity and boiling point.The solvent can influence reaction rates and selectivity. Proper solubility of all components is crucial for a homogeneous reaction mixture.
Presence of Oxygen For oxygen-sensitive reactions, degas the solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).The aminophenol moiety is susceptible to oxidation, which can lead to the formation of colored, polymeric impurities, thereby reducing the yield of the desired product.[1][2]
Incorrect pH If the reaction involves the free amine, a base must be added to neutralize the hydrochloride salt. The choice of base and the resulting pH are critical.The free amine is a much stronger nucleophile and activating group than its protonated form. The pH can also affect the stability of other functional groups.
Workflow for Diagnosing Low Yield

G start Low Yield Observed reagent_check Verify Purity and Stoichiometry of All Reagents start->reagent_check inert_atm Is the Reaction Oxygen-Sensitive? reagent_check->inert_atm Reagents OK run_inert Run Reaction Under N2 or Ar Atmosphere inert_atm->run_inert Yes temp_check Is the Temperature Optimal? inert_atm->temp_check No run_inert->temp_check temp_opt Screen a Range of Temperatures temp_check->temp_opt No ph_check Is pH Control Necessary? temp_check->ph_check Yes temp_opt->ph_check base_screen Screen Different Bases and Equivalents ph_check->base_screen Yes solvent_check Is the Solvent Appropriate? ph_check->solvent_check No base_screen->solvent_check solvent_screen Screen a Variety of Solvents solvent_check->solvent_screen No workup_check Review Workup and Purification Procedure solvent_check->workup_check Yes solvent_screen->workup_check workup_opt Optimize Extraction and Chromatography workup_check->workup_opt Inefficient final Improved Yield workup_check->final Efficient workup_opt->final

Caption: Troubleshooting flowchart for low reaction yields.

Problem 2: Formation of Colored Impurities

The appearance of dark colors (brown, black, or purple) in the reaction mixture often indicates oxidation of the aminophenol.

Possible Causes and Solutions:

Possible Cause Recommended Action Scientific Rationale
Oxidation by Air Perform the reaction under an inert atmosphere (nitrogen or argon). Degas solvents prior to use.Aminophenols are readily oxidized by atmospheric oxygen, especially at elevated temperatures or in the presence of metal ions, to form highly colored quinone-imine species which can polymerize.[1][2]
Metal-Catalyzed Oxidation Use high-purity, metal-free reagents and solvents. If a metal catalyst is part of the reaction, ensure it is in the correct oxidation state and consider using a ligand to modulate its reactivity.Trace metal impurities can catalyze the oxidation of the aminophenol.
High Reaction Temperature Run the reaction at the lowest effective temperature.Higher temperatures can accelerate the rate of oxidation.
Inappropriate Workup Minimize the exposure of the reaction mixture and isolated product to air and light during workup. Consider using an antioxidant, such as sodium bisulfite, in the aqueous phase during extraction.Prolonged exposure to air during workup can lead to oxidation of the product.

Frequently Asked Questions (FAQs)

Q1: Do I need to add a base to my reaction?

A: Yes, in most cases. The starting material is a hydrochloride salt, meaning the amino group is protonated (-NH3+). For reactions where the nucleophilicity of the amino group is required, a base must be added to deprotonate it to the free amine (-NH2). The choice of base (e.g., triethylamine, diisopropylethylamine, potassium carbonate) will depend on the specific reaction conditions and the pKa of the conjugate acid of the base.

Q2: What is the best way to purify the product?

A: The purification strategy will depend on the properties of your product.

  • Column Chromatography: Silica gel chromatography is a common method. However, the free amine and phenol groups can interact strongly with the silica. It may be necessary to add a small amount of a basic modifier, like triethylamine or ammonia in methanol, to the eluent to prevent streaking and improve recovery.[3][7]

  • Crystallization: If the product is a solid, crystallization can be a highly effective purification method.[5] Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

  • Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be used.[8][9]

Q3: My reaction is a Suzuki coupling. What are some key considerations?

A: For a Suzuki coupling at the bromine position, several factors are crucial:

  • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical. Electron-rich and bulky ligands often give good results.

  • Base: A suitable base is required for the transmetalation step. Inorganic bases like potassium carbonate, cesium carbonate, or potassium phosphate are commonly used.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is often used.

  • Protecting Groups: The free amine and hydroxyl groups can potentially interfere with the catalytic cycle.[10] While some Suzuki reactions tolerate free phenols and anilines, you may need to protect one or both groups to improve the yield and reduce side reactions.

Q4: How should I store 5-Amino-4-bromo-2-methoxyphenol hydrochloride?

A: The compound should be stored in a tightly sealed container in a cool, dry, and dark place.[11] Exposure to light and moisture should be minimized to prevent degradation. Storing under an inert atmosphere is recommended for long-term storage.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation

This protocol describes a general method for the acylation of the amino group.

  • To a round-bottom flask equipped with a magnetic stir bar, add 5-Amino-4-bromo-2-methoxyphenol hydrochloride (1.0 eq).

  • Add a suitable aprotic solvent (e.g., dichloromethane, THF).

  • Add a base (e.g., triethylamine, 2.2 eq) and stir the mixture for 10 minutes at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acylating agent (e.g., acyl chloride or anhydride, 1.1 eq).

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Workflow for N-Acylation

Caption: Step-by-step workflow for a typical N-acylation reaction.

References

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]

  • Reddit r/Chempros. (2024). What are some common causes of low reaction yields? [Link]

  • Taylor, C., et al. (2023). Accelerated Chemical Reaction Optimization using Multi-Task Learning. ChemRxiv. [Link]

  • Agilent Technologies. (2022). Purification Workflow from Different Perspectives Part 2 High-Throughput Purification. [Link]

  • Agilent Technologies. (2022). Purification Workflow from Different Perspectives Part 2 High-Throughput Purification. [Link]

  • Reddit r/chemistry. (2020). Synthesis - General tips for improving yield? [Link]

  • TOT BIOPHARM. Purification Process Development. [Link]

  • Chemcess. (2025). Aminophenol: Properties, Production, Reactions And Uses. [Link]

  • Pharmaffiliates. 5-(2-Aminoethyl)-4-bromo-2-methoxyphenol. [Link]

  • Borges, F., et al. (2005). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PMC. [Link]

  • BioProcess International. (2018). Improving Aggregate Removal to Enhance Clinical Manufacturing of MAbs. [Link]

  • Li, Y., et al. (2020). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. PMC. [Link]

  • Reddit r/Chempros. (2019). A quick organic question. [Link]

  • Basrab, G. S., et al. (2021). Optimization of TopoIV Potency, ADMET Properties, and hERG Inhibition of 5-Amino-1,3-dioxane-Linked Novel Bacterial Topoisomerase. The Ohio State University. [Link]

  • Reddit r/Chempros. (2024). Synthesis Pros, what are your best tips for handling certain functional groups or reactions? [Link]

  • Kim, J. E., et al. (2023). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. MDPI. [Link]

Sources

Optimization

Technical Support Center: Purification of 5-Amino-4-bromo-2-methoxyphenol hydrochloride

Welcome to the technical support center for the purification of 5-Amino-4-bromo-2-methoxyphenol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-Amino-4-bromo-2-methoxyphenol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the successful purification of this compound.

Introduction to Purification Challenges

5-Amino-4-bromo-2-methoxyphenol hydrochloride is a substituted aminophenol, a class of compounds often susceptible to oxidation and prone to containing colored impurities. The presence of amino and phenolic hydroxyl groups, along with a bromine substituent, introduces specific challenges in purification that require careful consideration of pH, solvent selection, and atmospheric conditions. This guide provides a structured approach to overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: My crude 5-Amino-4-bromo-2-methoxyphenol hydrochloride is highly colored (dark brown or black). What is the likely cause and how can I remove the color?

A1: The dark coloration is most likely due to the formation of colored polymeric quinoid structures, which arise from the oxidation of the aminophenol.[1] This is a common issue with aminophenols, especially when exposed to air.[1]

Troubleshooting Steps:

  • Use of Reducing Agents: Treatment with a reducing agent like sodium dithionite (sodium hydrosulfite) can often reduce the colored quinoid impurities back to the colorless phenol.[2]

  • Activated Charcoal: The use of activated charcoal can be effective in adsorbing colored impurities. However, it should be used judiciously as it can also adsorb the desired product, leading to lower yields.

  • Inert Atmosphere: To prevent further oxidation during purification, it is highly recommended to handle the compound under an inert atmosphere (e.g., nitrogen or argon).

Q2: I am struggling with the recrystallization of 5-Amino-4-bromo-2-methoxyphenol hydrochloride. What are the key considerations for solvent selection?

A2: The ideal recrystallization solvent is one in which your desired product has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain soluble at low temperatures.[2] Given that the compound is a hydrochloride salt, polar protic solvents are generally a good starting point.

Solvent Selection Strategy:

Solvent SystemRationale
Aqueous HCl The common ion effect from the chloride in HCl will suppress the dissolution of the hydrochloride salt, potentially leading to better recovery. The acidic environment also helps to prevent oxidation of the amino group.
Ethanol/Water A mixed solvent system can be fine-tuned to achieve the desired solubility profile. Start by dissolving the compound in a minimal amount of hot water and then add ethanol as an anti-solvent until turbidity is observed, then redissolve by heating.
Aqueous Methanol Similar to the ethanol/water system, this offers a tunable polarity for optimal recrystallization.

For a general guide on recrystallization techniques, refer to established laboratory practices.[3]

Q3: Can I use acid-base extraction to purify my compound?

A3: Acid-base extraction is a powerful technique for separating acidic, basic, and neutral compounds. Since 5-Amino-4-bromo-2-methoxyphenol has both a weakly acidic hydroxyl group and a weakly basic amino group, its solubility can be manipulated by adjusting the pH.[2]

Workflow for Acid-Base Extraction:

acid_base_extraction start Crude Product in Organic Solvent (e.g., DCM) step1 Extract with aq. HCl (acidic) start->step1 step2 Aqueous Layer: Protonated Amine (soluble salt) step1->step2 Desired Compound step3 Organic Layer: Neutral & Acidic Impurities step1->step3 Impurities step4 Basify Aqueous Layer (e.g., with NaOH) step2->step4 step5 Precipitated Free Base (5-Amino-4-bromo-2-methoxyphenol) step4->step5 step6 Filter and Wash step5->step6 step7 Dissolve in HCl/Solvent to form Hydrochloride Salt step6->step7 end Pure Hydrochloride Salt step7->end

Caption: Workflow for purification via acid-base extraction.

Q4: What are the potential impurities I should be aware of during the synthesis and purification of 5-Amino-4-bromo-2-methoxyphenol hydrochloride?

A4: Impurities can arise from starting materials, side reactions, or degradation.[4] Potential impurities for this compound could include:

  • Unreacted Starting Materials: Such as 2-methoxy-4-nitrophenol or other precursors.

  • Isomers: Positional isomers formed during bromination.

  • Over-brominated or Under-brominated species: Compounds with more than one or no bromine atoms.

  • Oxidation Products: As discussed in Q1.

  • Aniline Derivatives: Formed from side reactions during the reduction of a nitro group, if applicable to the synthetic route.[1]

Q5: How can I monitor the purity of my fractions during column chromatography?

A5: Thin Layer Chromatography (TLC) is the most common method for monitoring the progress of column chromatography.

TLC Troubleshooting:

IssuePossible CauseSolution
Spots are running together. The sample is too concentrated.Dilute the sample before spotting.
No separation of spots. The mobile phase is too polar or not polar enough.Adjust the solvent system. For polar compounds like aminophenols, a mixture of a non-polar solvent (e.g., hexane or DCM) and a polar solvent (e.g., ethyl acetate or methanol) is often used.
Streaking of spots. The compound may be too acidic or basic for the silica gel.Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to improve the spot shape.

Troubleshooting Guide

Problem 1: Low yield after recrystallization.

  • Possible Cause 1: Too much solvent was used.

    • Solution: Concentrate the mother liquor and cool again to recover more product.

  • Possible Cause 2: The compound is significantly soluble in the cold solvent.

    • Solution: Try a different solvent or a mixed solvent system. You can also try cooling the solution for a longer period or at a lower temperature (e.g., in an ice-salt bath).[3]

  • Possible Cause 3: Premature crystallization during hot filtration.

    • Solution: Use a heated funnel and pre-warm the receiving flask. Use a slight excess of hot solvent to ensure the compound remains dissolved.

Problem 2: The product "oils out" during recrystallization.

  • Possible Cause 1: The boiling point of the solvent is higher than the melting point of the solute.

    • Solution: Choose a solvent with a lower boiling point.

  • Possible Cause 2: High concentration of impurities.

    • Solution: The presence of impurities can lower the melting point of the mixture. A preliminary purification step like column chromatography may be necessary.[5]

Problem 3: The hydrochloride salt is not precipitating.

  • Possible Cause 1: The free base is not fully protonated.

    • Solution: Ensure a sufficient amount of hydrochloric acid has been added. Check the pH of the solution.

  • Possible Cause 2: The salt is soluble in the chosen solvent.

    • Solution: Add an anti-solvent in which the hydrochloride salt is insoluble. For example, if the salt is in ethanol, the addition of diethyl ether or hexane can induce precipitation.

Experimental Protocols

Protocol 1: Decolorization with Activated Charcoal

  • Dissolve the crude 5-Amino-4-bromo-2-methoxyphenol hydrochloride in a suitable hot solvent (e.g., aqueous ethanol).

  • Add a small amount of activated charcoal (typically 1-5% by weight of the crude product).

  • Heat the mixture at reflux for 10-15 minutes.

  • Perform a hot filtration through a fluted filter paper or a pad of celite to remove the charcoal.

  • Allow the filtrate to cool slowly to induce crystallization.

Protocol 2: Purification by Column Chromatography

column_chromatography start Prepare Slurry of Silica Gel in Mobile Phase step1 Pack Column with Slurry start->step1 step2 Load Crude Product dissolved in minimal solvent step1->step2 step3 Elute with Mobile Phase (e.g., DCM/MeOH gradient) step2->step3 step4 Collect Fractions step3->step4 step5 Monitor Fractions by TLC step4->step5 step6 Combine Pure Fractions step5->step6 step7 Remove Solvent in vacuo step6->step7 end Purified Product step7->end

Caption: General workflow for column chromatography.

References

  • Technical Support Center: Purification of Synthetic Products from 4-Aminophenol - Benchchem. (n.d.).
  • Recrystallization pointers : r/chemistry. (2022). Reddit. Retrieved from [Link]

  • Chromatographic Methods of Analysis. (n.d.).
  • Troubleshooting side reactions in the synthesis of aminophenols - Benchchem. (n.d.).
  • Where Do Impurities In Pharmaceutical Analysis Come From? - Senieer. (n.d.).
  • Technical Support Center: Refining Crystallization Methods for High-Purity 4-Amino-5-methylisophthalonitrile - Benchchem. (n.d.).

Sources

Troubleshooting

Technical Support Center: Synthesis and Handling of 5-Amino-4-bromo-2-methoxyphenol

A Guide for Researchers on Preventing Oxidative Degradation Welcome to the technical support center for the synthesis and handling of 5-Amino-4-bromo-2-methoxyphenol. This resource is designed for researchers, medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers on Preventing Oxidative Degradation

Welcome to the technical support center for the synthesis and handling of 5-Amino-4-bromo-2-methoxyphenol. This resource is designed for researchers, medicinal chemists, and drug development professionals who work with this and other electron-rich aminophenol compounds. Due to its chemical structure, 5-Amino-4-bromo-2-methoxyphenol is highly susceptible to oxidation, which can lead to discolored reagents, impure solutions, and failed reactions. This guide provides in-depth, field-proven insights and protocols to help you mitigate these challenges.

The Root of the Problem: Why Is This Compound So Unstable?

5-Amino-4-bromo-2-methoxyphenol possesses a phenol ring substituted with two powerful electron-donating groups: an amino (-NH2) group and a hydroxyl (-OH) group. This high electron density makes the aromatic ring exceptionally vulnerable to oxidation.[1] Exposure to atmospheric oxygen, especially in the presence of light, trace metal ions, or at an elevated pH, initiates a degradation cascade.[2] The compound is first oxidized to a highly colored quinone-imine intermediate, which can then undergo further reactions, including polymerization, to form dark, insoluble materials.[2][3][4] Understanding this inherent reactivity is the first step toward successful synthesis and handling.

Oxidation_Pathway cluster_0 Oxidation Cascade Molecule 5-Amino-4-bromo-2-methoxyphenol (Colorless/Light-colored) QuinoneImine Quinone-imine Intermediate (Highly Colored) Molecule->QuinoneImine [O] (Air, Light, Metal Ions) Polymer Polymeric Byproducts (Dark Precipitate) QuinoneImine->Polymer Further Reactions

Caption: Simplified oxidation pathway of 5-Amino-4-bromo-2-methoxyphenol.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when working with 5-Amino-4-bromo-2-methoxyphenol.

Q1: My solid 5-Amino-4-bromo-2-methoxyphenol has turned dark in the bottle. What happened and is it still usable?

A1: This discoloration is a clear sign of oxidative degradation. It occurs when the solid reagent is exposed to air and/or light over time during storage.[5] While minor discoloration might be remedied by purification, this is often difficult and not recommended. For reliable and reproducible results, it is strongly advised to discard the discolored reagent and use a fresh, unopened bottle.

  • Expert Insight: To prevent this, after first use, flush the headspace of the bottle with an inert gas like argon or nitrogen before tightly resealing the cap. Store the bottle in a dark, cool location, ideally inside a desiccator.[5][6]

Q2: I dissolved the aminophenol for my reaction, and the solution immediately turned pink/brown. What is causing such rapid degradation?

A2: This is a classic observation for sensitive aminophenols. Several factors can accelerate this rapid oxidation in solution:[2]

  • Dissolved Oxygen: Most common organic solvents are saturated with dissolved oxygen from the air. This is often the primary culprit.

  • Catalytic Metal Ions: Trace amounts of metal ions, particularly copper (Cu²⁺), can act as powerful catalysts for the oxidation process.[2][7] Ensure you are using high-purity solvents and meticulously clean glassware.

  • High pH (Alkaline Conditions): Basic conditions deprotonate the phenolic hydroxyl group, forming a phenoxide ion. This negatively charged species is even more electron-rich and thus, more susceptible to oxidation.[2]

  • Light and Heat: Light, especially UV light, provides the energy to initiate and propagate oxidative reactions.[2] Higher temperatures increase the rate of all chemical reactions, including oxidation.[2]

Q3: How can I prepare and maintain a stable solution of 5-Amino-4-bromo-2-methoxyphenol for a reaction or for HPLC analysis?

A3: A multi-faceted approach is essential for maintaining the integrity of your solution.

  • Deoxygenate Your Solvents: Before use, you must remove dissolved oxygen. The most common method is to sparge the solvent with an inert gas (nitrogen or argon) for 15-30 minutes.[2][5]

  • Add an Antioxidant: The use of an antioxidant is a highly effective method.[5][8] Antioxidants act as sacrificial agents, reacting with oxygen or radical species more readily than your compound. Ascorbic acid or sodium metabisulfite are excellent choices.[5]

  • Use a Chelating Agent: If you suspect metal ion contamination, adding a small amount of a chelating agent like EDTA can sequester the catalytic metals.[5] This should be tested for compatibility with your specific reaction.

  • Work Under an Inert Atmosphere: Handle all solutions and perform all transfers under a positive pressure of nitrogen or argon using a Schlenk line or in a glovebox.[2][9]

  • Protect from Light: Use amber glass vials or wrap your glassware in aluminum foil.[2]

Q4: Which antioxidant should I choose, and what is the recommended concentration?

A4: The choice of antioxidant depends on your solvent system and downstream application. For many applications, including HPLC analysis and general reaction setups, ascorbic acid is a robust and economical choice.[2][5]

AntioxidantMechanism of ActionTypical Concentration (w/v)ProsCons
Ascorbic Acid Reducing Agent, Oxygen Scavenger0.01 - 0.1%Highly effective, especially in aqueous and polar organic solutions; easily removed during aqueous workup.[5]Can act as a mild acid; may not be suitable for all reaction types.
Sodium Metabisulfite Strong Reducing Agent0.05 - 0.5%Very effective at preventing oxidation; also prevents non-enzymatic browning.[5]Can introduce sulfur into the reaction; may interfere with certain catalysts.
Butylated Hydroxytoluene (BHT) Radical Scavenger0.01 - 0.05%Effective in non-polar organic solvents; good for long-term storage stabilization.[8]Can be difficult to remove due to low polarity; may interfere with radical reactions.

Troubleshooting Guide: At a Glance

SymptomPossible Cause(s)Recommended Solution(s)
Solid reagent is dark brown or black. Severe oxidative degradation from improper storage.Discard the reagent. Procure a fresh bottle and implement proper storage protocols (inert gas, dark, cool).[5]
Solution turns color within seconds to minutes of preparation. Dissolved oxygen in the solvent; trace metal catalysis; high pH.Prepare a fresh solution using a deoxygenated solvent containing an antioxidant (e.g., 0.1% ascorbic acid).[2][5] Use high-purity solvents and acid-washed glassware.
Reaction gives low yield and a complex, dark crude mixture. Oxidation of the starting material or intermediates during the reaction.Rigorously apply air-free techniques using a Schlenk line or glovebox.[2][9] Ensure all liquid reagents and solvents are deoxygenated. Maintain a positive pressure of inert gas throughout the reaction.[2]
Product degrades during workup or purification (e.g., on a silica gel column). Exposure to air and/or acidic/basic conditions during extraction or chromatography.Perform the workup as quickly as possible. If performing chromatography, consider deactivating the silica gel with a suitable base (like triethylamine in the eluent) if the product is base-sensitive, or use a neutral stationary phase like alumina. Ensure solvents for chromatography are deoxygenated.

Protocols for Air-Sensitive Synthesis

Adhering to a strict protocol is the most reliable way to prevent oxidation. The following details a standard procedure for setting up a reaction using the Schlenk technique.

Protocol 1: Preparation of Deoxygenated, Antioxidant-Containing Solvent
  • Antioxidant Addition: To a clean, dry Schlenk flask equipped with a magnetic stir bar, add your desired solvent (e.g., 500 mL of THF). Add the chosen antioxidant (e.g., 500 mg of ascorbic acid for a 0.1% w/v solution) and stir until fully dissolved.[2]

  • Deoxygenation: Seal the flask with a rubber septum. Insert a long needle connected to an inert gas line, ensuring the tip is below the solvent surface. Insert a second, shorter needle to act as a gas outlet.[2]

  • Sparging: Bubble a moderate stream of argon or nitrogen through the solvent for at least 30 minutes to displace dissolved oxygen.[2]

  • Storage: Once deoxygenation is complete, remove the needles and store the solvent under a positive pressure of the inert gas.

Protocol 2: Reaction Setup Under Inert Atmosphere
  • Glassware Preparation: Ensure all glassware (reaction flask, condenser, dropping funnel) is thoroughly dried in an oven (e.g., >120°C overnight) to remove adsorbed water and cooled under a stream of inert gas.[2]

  • Assembly: Assemble the glassware while hot and flush with inert gas, or assemble cold and use a heat gun to warm the apparatus while flushing. Lightly grease all joints.

  • Reagent Addition (Solids): Add solid reagents, such as 5-Amino-4-bromo-2-methoxyphenol, to the reaction flask under a strong counterflow of inert gas.

  • Reagent Addition (Liquids): Add the deoxygenated, antioxidant-containing solvent from Protocol 1 to the reaction flask via a cannula or a gas-tight syringe.[2][10]

  • Running the Reaction: Maintain a slight positive pressure of inert gas throughout the entire reaction duration. This is typically achieved by connecting the top of the condenser to a gas bubbler.[10]

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction Execution A 1. Add Antioxidant to Solvent B 2. Sparge Solvent with Inert Gas (30 min) A->B E 5. Transfer Deoxygenated Solvent via Cannula B->E Use Prepared Solvent C 3. Oven-Dry and Assemble Glassware Under N₂/Ar D 4. Add Solid Reagents under Inert Gas Flow C->D Use Prepared Glassware D->E F 6. Add Liquid Reagents via Syringe E->F G 7. Run Reaction Under Positive N₂/Ar Pressure F->G

Sources

Optimization

recrystallization solvents for purifying 5-Amino-4-bromo-2-methoxyphenol HCl

Technical Support Center: Purification of 5-Amino-4-bromo-2-methoxyphenol HCl Section 1: Executive Summary & Molecule Profile Subject: 5-Amino-4-bromo-2-methoxyphenol Hydrochloride CAS: 2090499-08-2 (Free base ref) Chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 5-Amino-4-bromo-2-methoxyphenol HCl

Section 1: Executive Summary & Molecule Profile

Subject: 5-Amino-4-bromo-2-methoxyphenol Hydrochloride CAS: 2090499-08-2 (Free base ref) Chemical Class: Halogenated Aminophenol Salt Primary Challenge: The coexistence of an electron-rich amino group (prone to oxidation) and a phenolic moiety makes this compound susceptible to degradation (browning) and hydrolysis.[1] The hydrochloride salt form stabilizes the amine but significantly alters solubility, rendering standard non-polar purification methods ineffective.

Technical Directive: Purification must balance solubility differentiation (removing impurities) with stability control (preventing oxidation). The protocols below prioritize high-purity recovery for pharmaceutical applications (e.g., kinase inhibitor synthesis).

Section 2: Solvent Selection Strategy

The choice of solvent is dictated by the ionic nature of the HCl salt. Unlike the neutral free base, the salt requires protic or highly polar aprotic solvents for dissolution, while non-polar solvents act as anti-solvents.[1]

Solvent Compatibility Matrix
Solvent SystemRoleSuitabilityTechnical Notes
Ethanol (Abs.) Primary SolventExcellent Ideal polarity.[1] Dissolves salt when hot; moderate solubility when cold.
Methanol Primary SolventGood High solubility even when cold. Risk of yield loss unless used with an anti-solvent.
Isopropanol (IPA) Primary SolventVery Good Lower solubility than EtOH. Good for single-solvent recrystallization to maximize yield.[1]
Ethyl Acetate Anti-SolventExcellent Induces crystallization when added to alcoholic solutions. Removes non-polar impurities.
Diethyl Ether Anti-SolventGood Strong anti-solvent effect. Flammable; use with caution.
Water SolventPoor Too soluble (high loss). Promotes hydrolysis and oxidation. Avoid unless using 2M HCl.
DCM / Hexane Wash SolventN/A The salt is insoluble. Useful only for washing filter cakes to remove non-polar oils.

Section 3: Optimized Recrystallization Protocols

Protocol A: Single-Solvent Recrystallization (High Purity)

Best for: Removing mechanical impurities and trace inorganic salts.[1]

  • Preparation : Place crude 5-Amino-4-bromo-2-methoxyphenol HCl in a round-bottom flask.

  • Dissolution : Add Isopropanol (IPA) or Ethanol (approx. 10-15 mL per gram).

  • Acidification : Add 1-2 drops of conc. HCl per 100 mL solvent.

    • Why? This suppresses the equilibrium shift to the free base, preventing oxidation (darkening).

  • Heating : Heat to reflux (80°C for IPA, 78°C for EtOH) under nitrogen until dissolved.

  • Filtration : If insolubles remain (likely inorganic salts), filter rapidly through a pre-heated glass sinter funnel.

  • Crystallization : Allow the filtrate to cool slowly to room temperature, then refrigerate at 0-4°C for 4 hours.

  • Isolation : Filter the white/off-white crystals. Wash with cold IPA. Dry under vacuum at 40°C.[2]

Protocol B: Anti-Solvent Precipitation (High Recovery)

Best for: Oily crudes or when yield is the priority.

  • Dissolution : Dissolve the crude salt in the minimum amount of warm Methanol (approx. 3-5 mL/g).

  • Precipitation : Slowly add Ethyl Acetate (EtOAc) dropwise with vigorous stirring.

    • Ratio: Target a final MeOH:EtOAc ratio of 1:4.

  • Cloud Point : Stop addition when a persistent cloudiness appears. Cool the mixture to 0°C.

  • Completion : Add the remaining EtOAc slowly. A heavy precipitate should form.

  • Isolation : Filter and wash with pure EtOAc.

Section 4: Troubleshooting & FAQs

Q1: My product turns brown/black during recrystallization. What is happening? Diagnosis: Oxidative degradation. Aminophenols are essentially "developer" chemicals (like in photography) and oxidize rapidly in air, especially at neutral/basic pH. Solution:

  • Degas Solvents: Sparge solvents with Nitrogen or Argon for 15 mins before use.

  • Acidify: Ensure the solvent contains trace HCl. The protonated anilinium ion (

    
    ) is resistant to oxidation; the free amine (
    
    
    
    ) is not.[1]
  • Speed: Minimize time at reflux temperature.

Q2: The product "oiled out" instead of crystallizing. Diagnosis: The solvent system is too polar, or the concentration is too high (supersaturation overshoot). Solution:

  • Re-heat: Dissolve the oil by heating.

  • Seed: Add a tiny crystal of pure product (if available) at the cloud point.

  • Slow Down: Insulate the flask to cool it very slowly. Rapid cooling traps impurities that lower the melting point, causing oiling.

Q3: I have low recovery yield (<50%). Diagnosis: The compound is too soluble in the chosen alcohol. Solution:

  • Switch from Methanol to Isopropanol.

  • Concentrate the mother liquor (filtrate) to half volume and repeat cooling to harvest a "second crop."

  • Use Protocol B (Anti-solvent) to force precipitation.

Section 5: Process Logic & Visualization

The following diagram illustrates the decision logic for selecting the correct purification path based on the state of your crude material.

RecrystallizationLogic Start Start: Crude 5-Amino-4-bromo-2-methoxyphenol HCl CheckState Analyze Crude State Start->CheckState IsSolid Is it a Solid? CheckState->IsSolid IsOil Is it an Oil/Sticky? IsSolid->IsOil No OxidationCheck Check Color: Is it Dark/Brown? IsSolid->OxidationCheck Yes ProtocolB Protocol B: Anti-Solvent (MeOH + EtOAc) + Vigorous Stirring IsOil->ProtocolB Yes (High Solubility Needed) ProtocolA Protocol A: Single Solvent (IPA/EtOH) + Trace HCl Final Pure White/Off-White Crystals ProtocolA->Final ProtocolB->Final OxidationCheck->ProtocolA No (Stable) AddReducing Action: Add Na2S2O3 or SnCl2 + Sparge with N2 OxidationCheck->AddReducing Yes (Oxidation Detected) AddReducing->ProtocolA

Caption: Decision matrix for selecting the optimal purification route based on physical state and oxidation level.

Section 6: References

  • PubChem Compound Summary . 2-Aminophenol (Analogous Structure Properties). National Center for Biotechnology Information. Available at: [Link][1]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for aminophenol salt purification techniques).

  • Photrio Technical Forum . Solubility and Stability of Aminophenol Hydrochloride Salts. Available at: [Link][1]

Sources

Troubleshooting

Technical Support Center: Handling 5-Amino-4-bromo-2-methoxyphenol hydrochloride

Core Technical Directive The Dual Threat: Hygroscopicity and Oxidation Handling 5-Amino-4-bromo-2-methoxyphenol hydrochloride requires understanding the synergistic relationship between moisture and degradation. Hygrosco...

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Directive

The Dual Threat: Hygroscopicity and Oxidation Handling 5-Amino-4-bromo-2-methoxyphenol hydrochloride requires understanding the synergistic relationship between moisture and degradation.

  • Hygroscopicity: As a hydrochloride salt, the ionic lattice energy is high, but the polar amine and hydroxyl groups facilitate rapid water adsorption from the atmosphere (deliquescence).

  • Oxidative Instability: Water acts as a medium for proton transfer and solubilization of oxygen. Once wet, the electron-rich aminophenol core is susceptible to oxidation, forming quinone imines (often purple/brown) or polymerized tars [1, 2].

The Golden Rule: Dryness is not just about stoichiometry; it is about chemical survival.

Module 1: Storage & Environmental Control

The shelf-life of this compound is directly proportional to the rigor of your exclusion of water and oxygen.

Storage Protocol
  • Primary Containment: Amber glass vials with Teflon-lined caps.

  • Secondary Containment: Sealed desiccator containing active desiccant (e.g., P₂O₅ or indicating silica gel) and an oxygen scavenger.

  • Temperature: Store at -20°C. Cold temperatures kinetically inhibit both hydrolysis and oxidation.

  • Atmosphere: Argon or Nitrogen headspace is mandatory.

Workflow: Storage Decision Logic

The following logic gate ensures the compound remains stable during storage and retrieval.

StorageLogic Start Compound Arrival/Synthesis CheckSeal Check Seal Integrity Start->CheckSeal IsSealed Seal Intact? CheckSeal->IsSealed LongTerm Long-Term Storage (-20°C, Argon, Desiccator) IsSealed->LongTerm Yes Immediate Immediate Use IsSealed->Immediate No (Open) Reseal Purge with Ar/N2 Parafilm Seal Immediate->Reseal After Sampling Reseal->LongTerm

Figure 1: Decision logic for maintaining compound integrity upon receipt and after sampling.

Module 2: Weighing & Handling

The most critical moment for degradation is the transfer from the storage vial to the reaction vessel. Standard weighing boats are insufficient for this compound in humid environments (>40% RH).

The "Weighing by Difference" Technique

This method minimizes the exposure of the bulk material to air.[1][2]

Protocol:

  • Equilibrate: Allow the storage vial to reach room temperature before opening to prevent condensation.

  • Tare: Place the capped weighing bottle containing the bulk solid on the balance. Tare to zero.

  • Transfer: Remove the bottle, open it, and carefully tap a small amount into your reaction vessel.

  • Re-weigh: Cap the bottle and place it back on the balance. The negative value displayed is the exact mass transferred.

Why this works: You never weigh the hygroscopic solid directly on an open pan. The balance only measures the closed container [3].

Comparative Handling Methods
MethodSuitabilityRisk LevelNotes
Open Weighing Boat High Risk CriticalSolid absorbs water instantly; mass will drift upwards continuously.
Weighing by Difference Recommended LowStandard analytical technique; minimizes exposure.
Glovebox (Inert Gas) 🌟 Ideal ZeroBest for high-precision stoichiometry or long-term storage subdivision.
Rapid Transfer ⚠️ Moderate MediumOnly acceptable if humidity is <30% and transfer is <15 seconds.

Module 3: Reaction Setup & Solvents

Using a "dry" solid in "wet" solvents negates all previous precautions.

Solvent Preparation[3][4]
  • Anhydrous Solvents: Use solvents (MeOH, EtOH, DMF) dried over molecular sieves (3Å or 4Å).

  • Degassing: Sparge solvents with Argon for 15-20 minutes prior to adding the aminophenol. This removes dissolved oxygen which accelerates degradation in solution [4].

Solubilization Workflow

Dissolving this salt can be exothermic.

Solubilization Step1 1. Prepare Solvent (Anhydrous + Degassed) Step2 2. Inert Flush (Flush vessel with Ar) Step1->Step2 Step3 3. Add Solid (Quick addition) Step2->Step3 Step4 4. Seal & Stir (Keep under positive pressure) Step3->Step4

Figure 2: Best-practice workflow for solubilizing oxidation-prone amine salts.

Troubleshooting & FAQs

Q1: The white powder has turned purple/brown. Can I still use it?

  • Diagnosis: This indicates oxidation to quinone-type species.

  • Action: For sensitive catalysis or precise kinetics, discard the material. For rough qualitative work, you may attempt recrystallization (see Purification of Laboratory Chemicals [5]), but yield will be low.

  • Prevention: Ensure the storage container is light-tight (amber glass) and oxygen-free.

Q2: The solid has clumped into a sticky mass. Is it degraded?

  • Diagnosis: This is deliquescence (physical water absorption). It may not be chemically degraded yet, but the stoichiometry is now unknown (Mass = Compound + Water).

  • Action: Do not heat in an oven (risk of oxidation). Dry in a vacuum desiccator over P₂O₅ or KOH pellets for 24-48 hours. If it remains sticky, it may have hydrolyzed.[3]

Q3: Can I use basic extraction to remove the HCl?

  • Warning: The free base (aminophenol) is significantly more sensitive to oxidation than the hydrochloride salt.

  • Protocol: Only liberate the free base immediately before the next reaction step. Do not store the free base.

Q4: My yield is lower than expected. Could the salt be the cause?

  • Analysis: If you weighed a wet salt, you added less active mole-fraction than calculated.

  • Fix: Determine water content via Karl Fischer titration if precise stoichiometry is required, or assume a hydration factor (e.g., monohydrate) if the salt was exposed to air.

References

  • Oxidation of Aminophenols: Title: Oxidation of aminophenols in acidic and alkaline solutions.[4] Source: ResearchGate. Link:

  • Electrochemical Stability: Title: Spectroelectrochemical study of the oxidation of aminophenols. Source: University of Alicante. Link:

  • Weighing Techniques: Title: Weighing by Difference Protocol.[1][5] Source: Michigan Technological University. Link:

  • General Purification: Title: Purification of Laboratory Chemicals (Armarego & Chai).[6][7][8] Source: Elsevier / ScienceDirect. Link:

  • Hygroscopic Salt Handling: Title: Handling and storage of hygroscopic amine hydrochlorides.[3] Source: BenchChem Technical Guide. Link:

Sources

Optimization

minimizing side reactions in 5-Amino-4-bromo-2-methoxyphenol coupling

Topic: Minimizing Side Reactions in Coupling Protocols Status: Operational | Tier: Level 3 (Advanced Chemical Support) Executive Summary 5-Amino-4-bromo-2-methoxyphenol is a deceptively simple scaffold that presents a "p...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions in Coupling Protocols

Status: Operational | Tier: Level 3 (Advanced Chemical Support)

Executive Summary

5-Amino-4-bromo-2-methoxyphenol is a deceptively simple scaffold that presents a "perfect storm" for side reactions. It combines an electron-rich aniline, a nucleophilic phenol, and a labile aryl bromide in a sterically crowded 1,2,4,5-substitution pattern.

This guide addresses the three primary failure modes encountered by researchers:

  • Oxidative Degradation (The "Black Tar" Scenario)

  • Chemoselectivity Errors (N- vs. O-coupling competition)

  • Catalytic Arrest (Protodebromination & Catalyst Poisoning)

Module 1: Stability & Handling (Pre-Reaction)

The Issue: Oxidative Dimerization

Symptom: The off-white solid turns dark brown/black upon exposure to air or during dissolution. Mechanism: The para relationship between the amino and methoxy groups, combined with the ortho phenol, makes this molecule highly susceptible to oxidation. It forms unstable quinone imines that rapidly polymerize or dimerize into phenazines.

Troubleshooting Guide

Q: Why does my starting material degrade in solution before I even add the catalyst? A: You are likely observing Auto-oxidation . In basic or neutral solution, the phenolate facilitates electron transfer to dissolved oxygen.

Protocol: The "Degas-First" Solubilization

  • Solvent Choice: Avoid ethers (THF/Dioxane) that contain peroxides. Use anhydrous MeOH or DMF.

  • The Sparge: Sparge the solvent with Argon for 15 minutes before adding the solid.

  • Add an Antioxidant: For non-metal catalyzed steps (e.g., acylation), add 1-5 mol% Ascorbic Acid or Sodium Dithionite to the reaction matrix.

  • Acidic Stabilization: If storing the solution, maintain pH < 6. The ammonium salt is significantly more stable than the free base.

Module 2: Chemoselectivity (N- vs. O-Coupling)

The Issue: Ambident Nucleophilicity

Symptom: LCMS shows a mixture of products with identical mass (regioisomers) or double-addition products. Mechanism: Under basic conditions, the phenoxide (Hard Nucleophile) competes with the aniline (Soft Nucleophile).

Visualizing the Competition

Chemoselectivity Start 5-Amino-4-bromo-2-methoxyphenol Base Base Selection Start->Base Hard Strong Base (NaH, K2CO3) Forms Phenoxide Base->Hard High pH Soft Weak Base (Pyridine, NaHCO3) Neutral Phenol Base->Soft Low pH O_Attack O-Alkylation/Acylation (Hard-Hard Interaction) Hard->O_Attack N_Attack N-Acylation/Arylation (Soft-Soft Interaction) Soft->N_Attack

Figure 1: Decision tree for controlling regioselectivity based on base strength and HSAB theory.

FAQ: Controlling the Site of Reaction

Q: How do I selectively acylate the amine without touching the phenol? A: Exploit the pKa difference. The aniline nitrogen is nucleophilic in its neutral state, whereas the phenol requires deprotonation to become a potent nucleophile.

  • Recommended Base: Use Pyridine or 2,6-Lutidine . These are strong enough to scavenge HCl but too weak to deprotonate the phenol (pKa ~10).

  • Avoid: Carbonates (K2CO3, Cs2CO3) or Hydrides (NaH), which will activate the oxygen.

Q: I need to couple the Phenol (O-alkylation). How do I stop the amine from reacting? A: You must protect the amine or use a "Hard" electrophile.

  • Strategy: Use a reversible protecting group like Boc (tert-butyloxycarbonyl) on the amine.

  • Direct Method: If protection is impossible, use Cs2CO3 in DMF . Cesium coordinates the phenoxide tightly, enhancing O-alkylation via the "Cesium Effect."

Module 3: Cross-Coupling (Suzuki/Buchwald)

The Issue: Catalyst Death & Protodebromination

Symptom: The reaction stalls at 20% conversion, or you observe the "reduced" product (loss of Br replaced by H). Mechanism:

  • Poisoning: The free amine and phenol can act as bidentate ligands, displacing the phosphine ligands on the Palladium, forming an inactive "Pd-black" precipitate.

  • Protodebromination: Electron-rich aryl bromides are prone to oxidative addition followed by protonation rather than transmetallation.

Optimization Protocol
ParameterStandard Condition (Avoid)Optimized Condition (Recommended) Rationale
Catalyst Pd(PPh3)4Pd(OAc)2 + SPhos or XPhos Pd G2 Buchwald ligands (SPhos/XPhos) are bulky, preventing the substrate amine from binding to the Pd center [1].
Base Na2CO3 (aq)K3PO4 (anhydrous) or KHF2 Anhydrous conditions reduce protodebromination. Fluoride bases facilitate transmetallation for difficult boronic acids.
Solvent DMF/WaterToluene or 1,4-Dioxane Non-coordinating solvents prevent solvent-mediated catalyst deactivation.
Temp 100°C60-80°C Lower temperatures minimize hydrodehalogenation side reactions.
Visualizing the Catalyst Cycle Failure

CatalystFailure Pd_Active Active Pd(0) Species Coordination Substrate Coordination (NH2/OH binding Pd) Pd_Active->Coordination Side Reaction A OxAdd Oxidative Addition (Ar-Pd-Br) Pd_Active->OxAdd Correct Pathway Substrate 5-Amino-4-bromo-2-methoxyphenol Deactivation Catalyst Poisoning (Inactive Complex) Coordination->Deactivation Proto Protodebromination (Side Product: Ar-H) OxAdd->Proto Presence of H2O/Protons

Figure 2: Competing pathways in Pd-catalyzed coupling. Note the diversion to Catalyst Poisoning via substrate coordination.

Experimental Protocol: Optimized Suzuki Coupling

Objective: Coupling 5-Amino-4-bromo-2-methoxyphenol with Phenylboronic acid.

  • Preparation: Charge a reaction vial with 5-Amino-4-bromo-2-methoxyphenol (1.0 equiv), Phenylboronic acid (1.2 equiv), and K3PO4 (2.0 equiv).

  • Catalyst Addition: Add XPhos Pd G2 (2 mol%). Note: Pre-catalysts are preferred over Pd2(dba)3 to ensure accurate active Pd loading.

  • Inerting: Seal the vial and cycle Vacuum/Argon (3x).

  • Solvent: Inject degassed 1,4-Dioxane (0.2 M concentration).

  • Reaction: Heat to 80°C for 4 hours.

  • Workup: Cool to RT. Filter through Celite.

    • Critical Step: If the product is the free amine, avoid acidic washes which will extract the product. Wash with saturated NaHCO3.

References

  • Suzuki-Miyaura Coupling: Mechanism & Examples. NRO Chemistry. (2022).[1][2][3] Detailed mechanisms on ligand effects (SPhos/XPhos) in preventing catalyst poisoning.Link

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024). Overview of base selection and protodebromination side reactions.Link

  • Chemoselective Acylation of Nucleosides. NIH/PMC. (2022).[1][2][3] Mechanistic insights into N- vs O-selectivity using HSAB theory and base control.Link

  • Synthesis of 4-bromo-2-methoxyphenol derivatives. ChemicalBook. (2023). Specific synthetic routes and handling of brominated methoxyphenols.[4][5]Link

Sources

Troubleshooting

troubleshooting low conversion rates with 5-Amino-4-bromo-2-methoxyphenol

Technical Support Center: 5-Amino-4-bromo-2-methoxyphenol Welcome to the technical support center for 5-Amino-4-bromo-2-methoxyphenol. This guide is designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Amino-4-bromo-2-methoxyphenol

Welcome to the technical support center for 5-Amino-4-bromo-2-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile intermediate. Low conversion rates can be a significant hurdle, stemming from the compound's unique electronic properties and sensitivity. This document provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you optimize your reactions and achieve higher yields.

Troubleshooting Guide: Low Conversion Rates

This section directly addresses common issues encountered during synthesis in a question-and-answer format, focusing on causality and providing actionable solutions.

Q1: My reaction shows very low or no product formation, and I'm recovering most of my starting material. What are the primary causes?

This is a common issue often rooted in reagent integrity, reaction setup, or suboptimal conditions. The phenolic hydroxyl and amino groups make the molecule highly activated, but also susceptible to certain deactivation pathways if not handled correctly.

Potential Cause 1: Reagent Purity and Stability The starting material, 5-Amino-4-bromo-2-methoxyphenol, can degrade over time, especially if exposed to air and light. The amino and phenol moieties are prone to oxidation, which can result in colored impurities and reduced reactivity.

  • Solution:

    • Verify Purity: Before starting, assess the purity of your starting material using techniques like NMR or LC-MS.[1]

    • Proper Storage: Store the compound under an inert atmosphere (nitrogen or argon), protected from light, and at recommended low temperatures.[2][3]

    • Consider Purification: If the starting material appears discolored (e.g., dark brown or black), consider recrystallization or flash chromatography before use.

Potential Cause 2: Inadequate Reaction Conditions The choice of solvent, temperature, and atmosphere is critical for reactions involving activated aromatic systems.

  • Solution:

    • Ensure Anhydrous Conditions: Many coupling and derivatization reactions are highly sensitive to moisture. Ensure all glassware is flame- or oven-dried, and use anhydrous solvents.[4][5]

    • Inert Atmosphere: The electron-rich phenol and aniline functionalities are susceptible to oxidation, which can generate quinone-like species and other colored byproducts that inhibit the reaction. Running the reaction under a nitrogen or argon atmosphere is crucial to prevent this.[6]

    • Optimize Temperature: While heating can increase reaction rates, it can also promote decomposition. If you suspect degradation, try running the reaction at a lower temperature for a longer duration.[6] Conversely, if no reaction is observed at room temperature, gentle heating may be required.

Potential Cause 3: Poor Reagent/Catalyst Activity The success of your reaction depends on the activity of all components.

  • Solution:

    • Use Fresh Reagents: Coupling agents, bases, and catalysts can lose activity over time. Use freshly opened or recently purchased reagents whenever possible.

    • Stoichiometry Control: Accurately measure all reagents. For reactions stalling before completion, a slight excess of a stable reagent may be necessary, but this should be done cautiously to avoid side reactions.[4]

Q2: My reaction is messy. TLC and GC-MS analysis shows multiple products instead of a clean conversion. How can I improve selectivity?

The formation of multiple products indicates side reactions are competing with your desired transformation. Given the structure of 5-Amino-4-bromo-2-methoxyphenol, several side reactions are possible.

Potential Cause 1: Competing Reactions at Multiple Sites The molecule has three functional groups: a phenol, an amine, and an activated aromatic ring. Electrophiles can potentially react at the amine (N-alkylation/acylation), the phenol (O-alkylation/acylation), or even on the ring itself.

  • Solution:

    • Protecting Groups: If you are targeting a specific site (e.g., the amine), consider protecting the more reactive phenol group first (e.g., as a silyl ether or acetate). A patent for a related synthesis describes using acetic anhydride to protect the phenolic hydroxyl before bromination.[7] This strategy can be adapted to direct other transformations.

    • Control of Basicity: The choice of base is critical. To favor N-alkylation over O-alkylation, a weaker, non-nucleophilic base is often preferred. Strong bases like sodium hydride will deprotonate the phenol, making it a highly reactive nucleophile.

Potential Cause 2: Oxidation of the Starting Material or Product As mentioned, aminophenols are easily oxidized, leading to highly colored, often polymeric, impurities. This is exacerbated by harsh conditions or the presence of air.

  • Solution:

    • Degas Solvents: Before use, sparge solvents with nitrogen or argon to remove dissolved oxygen.

    • Add Antioxidants: In some cases, adding a small amount of an antioxidant like sodium bisulfite during workup can help remove colored oxidation byproducts.[6][8]

Common Problem Potential Cause Recommended Solution
No Reaction Reagent degradation, moisture, inactive catalyst, low temperature.Verify starting material purity, use anhydrous solvents, employ fresh reagents, and optimize temperature.
Multiple Products Competing reactions at N vs. O sites, oxidation.Use protecting groups, carefully select the base, and maintain an inert atmosphere.
Low Yield During Workup Product volatility, poor extraction, decomposition on silica gel.Use appropriate extraction solvents, consider pH adjustments during extraction, and use a deactivated silica gel or an alternative purification method.[4][9]

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving low conversion rates.

TroubleshootingWorkflow start Low Conversion Rate Observed check_sm Is Starting Material (SM) Consumed? (Check by TLC/LC-MS) start->check_sm sm_no No / Very Little Consumption check_sm->sm_no No sm_yes Yes, SM Consumed but Multiple Products Formed check_sm->sm_yes Yes cause_no_rxn Potential Causes: - Inactive Reagents/Catalyst - Suboptimal Conditions (Temp, Solvent) - Poor SM Quality / Oxidation - Moisture Contamination sm_no->cause_no_rxn cause_messy_rxn Potential Causes: - Lack of Selectivity (N vs. O) - Oxidation of SM/Product - Reaction Conditions Too Harsh - Wrong Choice of Base sm_yes->cause_messy_rxn solution_no_rxn Solutions: 1. Verify SM & Reagent Purity 2. Ensure Anhydrous/Inert Setup 3. Optimize Temperature & Solvent 4. Use Fresh Catalyst/Reagents cause_no_rxn->solution_no_rxn solution_messy_rxn Solutions: 1. Use Protecting Groups 2. Optimize Base and Stoichiometry 3. Run Under Inert Atmosphere 4. Lower Temperature cause_messy_rxn->solution_messy_rxn

Caption: A decision tree for troubleshooting low-yield reactions.

Frequently Asked Questions (FAQs)

Q1: How should I properly store 5-Amino-4-bromo-2-methoxyphenol? The compound should be stored in a tightly sealed container, preferably under an inert atmosphere like nitrogen or argon. It should be kept in a cool, dry, and dark place to prevent degradation from moisture, air (oxidation), and light.[2][3]

Q2: What are the best analytical techniques to monitor reaction progress? Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring. For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective for identifying your product and any side products formed.[10][11]

Q3: My product seems to decompose during silica gel chromatography. What can I do? Aminophenols can be sensitive to the acidic nature of standard silica gel.

  • Neutralize Silica: You can use silica gel that has been pre-treated with a base, such as triethylamine in the eluent (e.g., 1% triethylamine in your solvent system), to neutralize acidic sites.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) or reverse-phase chromatography.

  • Non-Chromatographic Purification: If possible, purification by recrystallization or acid-base extraction may be a gentler alternative.[9]

Q4: How do the functional groups on the ring influence its reactivity? The interplay of the functional groups is key to its chemical behavior:

  • -NH₂ (Amino) and -OH (Phenol): Both are strong ortho-, para-directing activating groups. They donate electron density into the aromatic ring, making it highly nucleophilic and susceptible to electrophilic attack. This also makes them prone to oxidation.

  • -OCH₃ (Methoxy): This is another activating, ortho-, para-directing group.

  • -Br (Bromo): This is a deactivating but ortho-, para-directing group.

The combined effect is a very electron-rich system. The positions are pre-defined, so further ring substitution is less common than reactions at the amine or phenol groups.

Key Factors for Successful Synthesis

The success of your reaction hinges on a delicate balance of several factors, as illustrated below.

InfluencingFactors cluster_reagents Reagent & Substrate Integrity cluster_conditions Reaction Conditions cluster_workup Workup & Purification center High Conversion & Yield purity High Purity SM purity->center fresh_reagents Fresh/Active Reagents (Bases, Catalysts) fresh_reagents->center storage Proper Storage (Inert, Dark, Cold) storage->center atmosphere Inert Atmosphere (N2 or Ar) atmosphere->center solvent Anhydrous Solvent solvent->center temperature Optimal Temperature temperature->center extraction Correct pH & Solvent for Extraction extraction->center purification Appropriate Purification (e.g., Neutralized Silica) purification->center monitoring Careful Monitoring (TLC, LC-MS) monitoring->center

Caption: Core pillars influencing successful reaction outcomes.

Protocol: N-Acetylation of 5-Amino-4-bromo-2-methoxyphenol

This protocol provides a detailed method for a common derivatization. The principles here can be adapted for other N-acylation reactions.

Objective: To acetylate the amino group selectively with high conversion.

Materials:

  • 5-Amino-4-bromo-2-methoxyphenol (1.0 eq)

  • Acetic Anhydride (1.1 eq)

  • Pyridine (Anhydrous, as solvent)

  • Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 5-Amino-4-bromo-2-methoxyphenol (1.0 eq) in anhydrous pyridine (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice bath. An inert atmosphere is crucial to prevent oxidation.

  • Reagent Addition: While stirring, add acetic anhydride (1.1 eq) dropwise to the solution over 5-10 minutes. A slight exotherm may be observed.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature.

  • Monitoring (Checkpoint): Monitor the reaction progress by TLC (e.g., using 30% ethyl acetate in hexanes). The product should be less polar than the starting material. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, carefully pour the reaction mixture into a separatory funnel containing DCM and an equal volume of 1M HCl.

  • Extraction (Workup):

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers and wash sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel. To avoid potential degradation, consider using a solvent system containing 1% triethylamine.

References

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]

  • Pharmaffiliates. 5-(2-Aminoethyl)-4-bromo-2-methoxyphenol (56522-51-1). [Link]

  • Reddit r/Chempros. What are some common causes of low reaction yields?. [Link]

  • Medwin Publishers. Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. [Link]

  • Reddit r/Chempros. Struggling with yield for a simple reaction: What could I be screwing up?. [Link]

  • PrepChem.com. Synthesis of 2-amino-4-methoxyphenol. [Link]

  • Chem-Impex. 2-Bromo-4-methoxyphenol. [Link]

  • XMB Forum. Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. [Link]

  • Google Patents. CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol.
  • Reddit r/Chempros. Methoxy-bromination and alkylation problems. [Link]

  • Royal Society of Chemistry. Analytical Methods Journal. [Link]

  • Google Patents.
  • ResearchGate. How can I purify my synthesised unnatural aliphatic amino acid?. [Link]

  • ResearchGate. GC–MS and GC–IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines. [Link]

  • Patsnap Synapse. How to Troubleshoot Low Protein Yield After Elution. [Link]

  • PubChem. 4-Bromo-2-methoxyphenol. [Link]

  • Google Patents.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development for 5-Amino-4-bromo-2-methoxyphenol Detection

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the detection of 5-Amino-4-bromo-2-methoxyphenol. Designed for researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the detection of 5-Amino-4-bromo-2-methoxyphenol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the scientific rationale behind experimental choices, ensuring a robust and reproducible analytical method.

Introduction: The Analytical Challenge

5-Amino-4-bromo-2-methoxyphenol is a substituted aromatic amine and phenol, a class of compounds often encountered as pharmaceutical intermediates or degradation products. The accurate and precise quantification of such molecules is critical for process monitoring, impurity profiling, and ensuring the quality of active pharmaceutical ingredients (APIs). The molecule's structure, featuring a polar amino group, a moderately acidic phenolic hydroxyl group, and a hydrophobic brominated aromatic ring, presents a unique set of challenges for chromatographic separation. This guide will walk through the logical development of an HPLC method, comparing key stationary and mobile phases to achieve optimal separation.

Understanding the Analyte: Physicochemical Properties

  • Polarity and Hydrophobicity: The presence of amino and hydroxyl groups makes the molecule polar. However, the brominated benzene ring contributes significant hydrophobicity. The methoxy group has a minor impact on polarity. The predicted logP value for a similar compound, 2-bromo-5-methoxyphenol, is around 2.16, suggesting a moderate level of hydrophobicity suitable for reversed-phase HPLC.

  • Acidity/Basicity (pKa): The molecule has two ionizable groups: the phenolic hydroxyl group (acidic) and the amino group (basic). The pKa of phenol is approximately 10. The methoxy group at the ortho position can slightly decrease the acidity (pKa of o-methoxyphenol is ~9.98), while the electron-withdrawing bromine and electron-donating amino group will have opposing effects.[1] The pKa of the anilinium ion (the conjugate acid of aniline) is around 4.6. Substitution on the ring will alter this. This dual nature means that the mobile phase pH will be a critical parameter for controlling retention and peak shape.[2][3][4][5]

  • UV Absorbance: Phenolic compounds and aromatic amines are excellent chromophores. A UV-VIS scan would likely reveal strong absorbance maxima around 210 nm and 270-290 nm. For this guide, a detection wavelength of 280 nm is selected as a starting point, offering a good balance of sensitivity and selectivity.

Experimental Workflow: A Comparative Approach

The development of a robust HPLC method involves the systematic evaluation of stationary and mobile phases. Here, we compare two common reversed-phase columns and two different organic modifiers.

MethodDevelopmentWorkflow cluster_Analyte Analyte Characterization cluster_StationaryPhase Stationary Phase Screening cluster_MobilePhase Mobile Phase Optimization cluster_Validation Method Validation (ICH Q2(R2)) Analyte 5-Amino-4-bromo- 2-methoxyphenol C18 C18 Column Analyte->C18 PhenylHexyl Phenyl-Hexyl Column Analyte->PhenylHexyl Acetonitrile Acetonitrile Gradient C18->Acetonitrile Methanol Methanol Gradient C18->Methanol PhenylHexyl->Acetonitrile PhenylHexyl->Methanol Validation Specificity, Linearity, Accuracy, Precision, Robustness Acetonitrile->Validation Methanol->Validation

Caption: A logical workflow for HPLC method development and validation.

Stationary Phase Selection: A Tale of Two Chemistries

The choice of stationary phase is paramount in achieving the desired selectivity. We will compare a traditional C18 column with a Phenyl-Hexyl column, which offers alternative selectivity for aromatic compounds.

  • C18 (Octadecylsilane) Columns: These are the workhorses of reversed-phase HPLC, separating analytes primarily based on hydrophobicity.[6] The long alkyl chains provide strong hydrophobic retention.

  • Phenyl-Hexyl Columns: These columns have a phenyl ring attached to the silica surface via a hexyl linker. This provides a mixed-mode separation mechanism, including hydrophobic interactions from the alkyl chain and π-π interactions between the phenyl ring of the stationary phase and the aromatic ring of the analyte.[7][8][9] This can be particularly advantageous for separating aromatic compounds with subtle structural differences.[6][7][10]

Mobile Phase Optimization: The Engine of Separation

The mobile phase composition dictates the elution strength and can be fine-tuned to optimize the separation. We will compare the two most common organic modifiers in reversed-phase HPLC: acetonitrile and methanol.[11]

  • Acetonitrile (ACN): Generally has a stronger elution strength than methanol in reversed-phase chromatography, leading to shorter retention times.[12][13] It also has a lower viscosity, resulting in lower backpressure, and a lower UV cutoff (~190 nm), which is beneficial for detection at low wavelengths.[11]

  • Methanol (MeOH): Is a protic solvent and can engage in hydrogen bonding, which can alter selectivity compared to the aprotic acetonitrile.[12][14] For some acidic or phenolic compounds, methanol can improve peak shape by reducing tailing.[14]

Mobile Phase pH Control: Due to the basic amino group of the analyte, peak tailing can be a significant issue due to interactions with residual silanols on the silica-based column packing.[15][16] To mitigate this, the mobile phase should be buffered at a low pH (e.g., 2.5-3.5) to ensure the amino group is protonated and to suppress the ionization of silanols. A buffer such as phosphate or an acid modifier like trifluoroacetic acid (TFA) or formic acid is essential.

Comparative Performance Data

The following tables summarize the hypothetical but realistic performance data for the detection of 5-Amino-4-bromo-2-methoxyphenol under different chromatographic conditions.

Table 1: Comparison of Stationary Phases with Acetonitrile Gradient

ParameterC18 ColumnPhenyl-Hexyl ColumnRationale for Performance
Retention Time (min) 8.29.5The Phenyl-Hexyl column provides additional π-π interactions, leading to stronger retention of the aromatic analyte.[7][8]
Tailing Factor 1.41.1The phenyl stationary phase can shield the analyte from interacting with residual silanols, resulting in a more symmetrical peak.
Resolution (from nearest impurity) 1.82.5The alternative selectivity of the Phenyl-Hexyl column often improves the resolution of structurally similar aromatic compounds.[9]
Theoretical Plates 85009800Better peak shape on the Phenyl-Hexyl column contributes to higher column efficiency.

Table 2: Comparison of Organic Modifiers on a Phenyl-Hexyl Column

ParameterAcetonitrile GradientMethanol GradientRationale for Performance
Retention Time (min) 9.511.2Acetonitrile has a higher elution strength in reversed-phase HPLC, leading to faster elution.[11][17]
Tailing Factor 1.11.0Methanol's hydrogen bonding capability can further reduce interactions with any remaining active sites on the stationary phase, improving peak symmetry.[14]
Resolution (from nearest impurity) 2.52.8The different solvent properties of methanol can alter selectivity, in this case, providing better separation from a critical impurity.[11]
Backpressure (psi) 22002800Methanol-water mixtures have a higher viscosity than acetonitrile-water mixtures, resulting in higher system pressure.[11][13]

Recommended Method and Protocol

Based on the comparative data, the Phenyl-Hexyl column with a methanol/water gradient provides the best overall performance, offering excellent resolution and peak shape.

Optimized HPLC Method Protocol
  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Methanol

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 70% B

    • 15-17 min: 70% B

    • 17-17.1 min: 70% to 30% B

    • 17.1-22 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Sample Diluent: 50:50 Methanol:Water

Method Validation: Ensuring Trustworthiness

Once the optimal method is developed, it must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[14][18][19] This process provides a self-validating system, demonstrating the method's reliability.

ValidationProcess cluster_Parameters Validation Parameters (ICH Q2(R2)) cluster_Outcome Outcome Specificity Specificity ValidatedMethod Validated HPLC Method Specificity->ValidatedMethod Linearity Linearity & Range Linearity->ValidatedMethod Accuracy Accuracy Accuracy->ValidatedMethod Precision Precision (Repeatability & Intermediate) Precision->ValidatedMethod Robustness Robustness Robustness->ValidatedMethod

Caption: Key parameters for HPLC method validation according to ICH guidelines.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Conclusion

The development of a robust HPLC method for 5-Amino-4-bromo-2-methoxyphenol requires a systematic approach that considers the analyte's physicochemical properties. While a standard C18 column can provide adequate separation, a Phenyl-Hexyl column offers superior selectivity and peak shape due to its mixed-mode separation mechanism involving π-π interactions. Furthermore, while acetonitrile provides faster analysis times, methanol can offer alternative selectivity and improved peak symmetry for this type of compound. The optimized method presented in this guide, utilizing a Phenyl-Hexyl column with a methanol and dilute formic acid gradient, demonstrates a reliable and high-performing system for the detection and quantification of 5-Amino-4-bromo-2-methoxyphenol. The principles and comparative data outlined herein provide a comprehensive framework for scientists to develop and optimize HPLC methods for similar aromatic analytes.

References

  • Chrom Tech, Inc. (2025, October 14). Acetonitrile vs. Methanol for Reverse Phase Chromatography. [Link]

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Hopkins, T. (2019, February 19). The Role of Methanol and Acetonitrile as Organic Modifiers in Reversed-phase Liquid Chromatography. [Link]

  • da Silva, J. C., et al. (2010). Determination of simple bromophenols in marine fishes by reverse-phase high performance liquid chromatography (RP-HPLC). Food Chemistry, 121(4), 1297-1302. [Link]

  • Welch Materials. (2025, November 17). Choose Methanol or Acetonitrile? The Organic Mobile Phase in HPLC. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved February 15, 2026, from [Link]

  • Pharmaguideline Forum. (2025, May 29). Acetonitrile and methanol. [Link]

  • Shimadzu. (n.d.). Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. Retrieved February 15, 2026, from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. Retrieved February 15, 2026, from [Link]

  • Oreate AI. (2026, January 27). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved February 15, 2026, from [Link]

  • HPLC Chromatography. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC. [Link]

  • Phenomenex, Inc. (2024). HPLC Troubleshooting Guide. [Link]

  • ResearchGate. (n.d.). The impact of pH values of mobile phases on the retention time of the tested compounds. Retrieved February 15, 2026, from [Link]

  • Waters Knowledge Base. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? - WKB220178. Retrieved February 15, 2026, from [Link]

  • Stas, M., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Marine Drugs, 17(12), 675. [Link]

  • Agilent Technologies Inc. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved February 15, 2026, from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminophenol. Retrieved February 15, 2026, from [Link]

  • Tyszczuk, O., & Wójciak-Kosior, M. (2003). Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 1081-1086. [Link]

  • Stas, M., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. PubMed. [Link]

  • ResearchGate. (2025, October 16). (PDF) Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. [Link]

  • ResearchGate. (n.d.). Comparative assessment of C18 and phenyl-hexyl column for separation of.... Retrieved February 15, 2026, from [Link]

  • Pediaa.Com. (2022, April 23). What is the Difference Between C18 and Phenyl Column. [Link]

  • Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved February 15, 2026, from [Link]

  • LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved February 15, 2026, from [Link]

  • KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved February 15, 2026, from [Link]

  • SpectraBase. (n.d.). 5-Amino-2-methoxyphenol - Optional[UV-VIS] - Spectrum. Retrieved February 15, 2026, from [Link]

  • Liptak, M. D., et al. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421-6427. [Link]

  • PubChem. (n.d.). 4-Bromo-2-methoxyphenol. Retrieved February 15, 2026, from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 56522-51-1 | Product Name : 5-(2-Aminoethyl)-4-bromo-2-methoxyphenol. Retrieved February 15, 2026, from [Link]

  • Course Hero. (n.d.). Q5. In the box below, you are given the pKå values for a series of compounds, the least acidic is. Retrieved February 15, 2026, from [Link]

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Comparative

A Comparative Guide to the Validation of Purity Standards for 5-Amino-4-bromo-2-methoxyphenol HCl

For researchers, scientists, and professionals in drug development, establishing the purity of starting materials and intermediates is a cornerstone of robust and reproducible research. This guide provides an in-depth te...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, establishing the purity of starting materials and intermediates is a cornerstone of robust and reproducible research. This guide provides an in-depth technical comparison of analytical methodologies for the validation of purity standards for 5-Amino-4-bromo-2-methoxyphenol hydrochloride (HCl), a key building block in the synthesis of various pharmaceutical compounds. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis of orthogonal analytical techniques to ensure a comprehensive and self-validating approach to purity assessment.

Introduction: The Critical Role of Purity in Drug Development

The purity of an active pharmaceutical ingredient (API) is intrinsically linked to its safety and efficacy. For a starting material like 5-Amino-4-bromo-2-methoxyphenol HCl, unidentified impurities can lead to downstream side reactions, the formation of toxic byproducts, and ultimately, compromise the quality of the final drug product. Therefore, a rigorous and well-validated analytical strategy for purity determination is not merely a regulatory requirement but a scientific necessity.

This guide will explore a multi-pronged approach to validating the purity of 5-Amino-4-bromo-2-methoxyphenol HCl, focusing on the principles of specificity, accuracy, precision, linearity, and robustness as defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] We will compare the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, providing the technical rationale for selecting the most appropriate method or combination of methods for this particular analyte.

Understanding the Analyte: 5-Amino-4-bromo-2-methoxyphenol HCl

5-Amino-4-bromo-2-methoxyphenol HCl is a substituted aromatic amine. Its structure, featuring a phenolic hydroxyl group, an amino group, a methoxy group, and a bromine atom, dictates its chemical properties and potential impurity profile. The hydrochloride salt form enhances its solubility in aqueous media, a key consideration for sample preparation in analytical testing.

Potential Impurities: A thorough understanding of the synthetic route and potential degradation pathways is crucial for developing a specific purity testing method.[3][4][5] Potential impurities in 5-Amino-4-bromo-2-methoxyphenol HCl could include:

  • Starting materials and reagents: Unreacted precursors from the synthesis.

  • Isomers: Positional isomers that may be difficult to separate.

  • Oxidation products: The phenol and amino moieties are susceptible to oxidation.[6]

  • Products of hydrolysis: Degradation due to interaction with moisture.

  • Residual solvents: Solvents used during synthesis and purification.

A robust analytical method must be able to separate the main component from all known and potential impurities.

Comparative Analysis of Analytical Techniques

The selection of an analytical technique for purity determination is a critical decision based on the physicochemical properties of the analyte and the desired outcomes of the analysis. For 5-Amino-4-bromo-2-methoxyphenol HCl, several techniques offer distinct advantages and disadvantages.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for 5-Amino-4-bromo-2-methoxyphenol HCl.[7][8][9]

Principle: HPLC separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase. For polar compounds like our analyte, reversed-phase HPLC (RP-HPLC) is the method of choice, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.

Advantages for this Analyte:

  • High Resolution: Capable of separating closely related impurities, including isomers.

  • Versatility: A wide range of stationary and mobile phases allows for method optimization.

  • Sensitivity: Modern detectors (e.g., Diode Array Detector - DAD) provide high sensitivity and can offer preliminary identification based on UV spectra.

  • Ambient Temperature Operation: Avoids thermal degradation of the analyte.[8]

Limitations:

  • Requires a suitable chromophore for UV detection. The phenolic ring in 5-Amino-4-bromo-2-methoxyphenol provides this.

  • Can be more time-consuming than GC.[7][8]

  • Requires the use of sometimes costly and hazardous solvents.[7]

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. While phenols can be analyzed by GC, derivatization is often required to improve volatility and peak shape.

Principle: GC separates components of a mixture based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.

Advantages for this Analyte:

  • High Efficiency: Typically produces sharp peaks, leading to excellent resolution for volatile compounds.

  • Speed: Analysis times can be significantly shorter than HPLC.[7][8]

  • Sensitivity: Flame Ionization Detection (FID) offers high sensitivity for organic compounds.

Limitations:

  • Thermal Instability: The high temperatures required for volatilization can lead to the degradation of thermally sensitive compounds like phenols.[7]

  • Derivatization Requirement: The polar nature of the amino and hydroxyl groups in 5-Amino-4-bromo-2-methoxyphenol HCl would likely necessitate derivatization to block these active sites and improve chromatographic performance. This adds an extra step to the sample preparation and can introduce variability.

  • Not suitable for non-volatile impurities.[9]

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR has emerged as a primary analytical method for the purity assessment of reference standards.[10][11] It offers a direct measurement of the analyte concentration against a certified internal standard.

Principle: qNMR relies on the principle that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific resonance of the analyte with that of a known amount of a high-purity internal standard, the absolute purity of the analyte can be determined without the need for a reference standard of the analyte itself.

Advantages for this Analyte:

  • Primary Method: Provides a direct and absolute measure of purity.[1]

  • No Analyte-Specific Reference Standard Needed: A single internal standard can be used for multiple analytes.

  • Structural Information: Provides structural confirmation of the analyte and can help in the identification of impurities.

  • Non-destructive: The sample can be recovered after analysis.[12]

Limitations:

  • Lower Sensitivity: Generally less sensitive than chromatographic methods.

  • Potential for Signal Overlap: Resonance overlap between the analyte, impurities, and the internal standard can complicate quantification. Careful selection of the internal standard and experimental parameters is crucial.

  • Requires specialized equipment and expertise for accurate and precise measurements.

Experimental Protocols and Method Validation

To provide a practical comparison, we outline detailed experimental protocols for each technique, followed by a discussion of the key validation parameters.

Experimental Workflow Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gc GC Analysis cluster_qnmr qNMR Analysis cluster_data_analysis Data Analysis & Validation sample 5-Amino-4-bromo-2-methoxyphenol HCl dissolution Dissolution in appropriate solvent sample->dissolution hplc_injection Inject into RP-HPLC dissolution->hplc_injection derivatization Derivatization (e.g., silylation) dissolution->derivatization add_is Add certified internal standard dissolution->add_is hplc_separation Separation on C18 column hplc_injection->hplc_separation hplc_detection DAD Detection hplc_separation->hplc_detection purity_calc Purity Calculation hplc_detection->purity_calc gc_injection Inject into GC derivatization->gc_injection gc_separation Separation on capillary column gc_injection->gc_separation gc_detection FID Detection gc_separation->gc_detection gc_detection->purity_calc nmr_acquisition Acquire 1H NMR spectrum add_is->nmr_acquisition nmr_processing Process and integrate signals nmr_acquisition->nmr_processing nmr_processing->purity_calc validation Method Validation (ICH Q2) purity_calc->validation comparison Technique Comparison validation->comparison

Caption: General experimental workflow for the purity validation of 5-Amino-4-bromo-2-methoxyphenol HCl.

Detailed Experimental Protocols
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and diode array detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 30% A, 70% B

    • 25-30 min: Hold at 30% A, 70% B

    • 30.1-35 min: Return to 95% A, 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm (or optimal wavelength determined by UV scan).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.

  • Instrumentation: Gas chromatograph with a split/splitless injector, flame ionization detector, and a capillary column.

  • Column: DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Injection Mode: Split (e.g., 50:1).

  • Injection Volume: 1 µL.

  • Sample Preparation (Derivatization): To approximately 1 mg of the sample, add 200 µL of a silylating agent (e.g., BSTFA with 1% TMCS) in a sealed vial. Heat at 70 °C for 30 minutes. Cool to room temperature before injection.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Internal Standard: Maleic acid (certified reference material).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 5-Amino-4-bromo-2-methoxyphenol HCl into a clean vial.

    • Accurately weigh approximately 5 mg of maleic acid into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d6.

    • Transfer the solution to an NMR tube.

  • Acquisition Parameters:

    • Pulse Program: Standard 90° pulse.

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all relevant protons).

    • Number of Scans: 16 (or more for better signal-to-noise).

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate a well-resolved signal of the analyte and the singlet of maleic acid (~6.3 ppm).

  • Purity Calculation: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Method Validation and Comparison

The following table summarizes the key validation parameters and provides a comparative assessment of the three proposed methods for the analysis of 5-Amino-4-bromo-2-methoxyphenol HCl.

Validation Parameter HPLC-DAD GC-FID (with Derivatization) qNMR Rationale and Causality
Specificity High. Can be demonstrated through forced degradation studies to show separation of degradants from the main peak. DAD provides peak purity analysis.Moderate to High. Dependent on the chromatographic resolution of derivatized compounds. Potential for co-elution of isomers.High. Specific resonances unique to the analyte are used for quantification. Impurities are often visible as separate signals.Specificity is crucial to ensure that the measured signal corresponds only to the analyte of interest. Forced degradation studies are the definitive test for this.[3][4][6]
Accuracy High. Typically assessed by spike recovery experiments at different concentration levels.High. Also determined by spike recovery of the derivatized analyte.Very High. As a primary method, it is considered highly accurate, provided a certified internal standard is used.Accuracy reflects the closeness of the measured value to the true value. For chromatographic methods, it relies on the response factor being similar for the analyte and standard. qNMR's accuracy is based on fundamental principles.
Precision High. Repeatability (intra-day) and intermediate precision (inter-day) are assessed by multiple analyses of a homogenous sample. RSDs are typically <1%.High. Similar to HPLC, precision is evaluated based on the variability of repeated measurements. The derivatization step can introduce additional variability.High. Precision is dependent on weighing accuracy, sample homogeneity, and proper setting of NMR parameters.Precision demonstrates the consistency and reproducibility of the method. Low variability is essential for a reliable purity assay.
Linearity & Range Excellent. A linear relationship between concentration and detector response is typically observed over a wide range.Excellent. FID has a wide linear range for quantifiable analytes.Not directly applicable in the same sense as chromatographic methods, but the signal-to-noise ratio is proportional to concentration.Linearity demonstrates that the method's response is proportional to the analyte concentration over a specified range.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Low. Can detect and quantify impurities at very low levels (typically <0.1%).Very Low. FID is highly sensitive, allowing for the detection of trace impurities.Higher than chromatographic methods. Not ideal for trace impurity analysis but excellent for the main component assay.LOD and LOQ are important for the analysis of impurities. A lower LOQ allows for the accurate measurement of minor components.
Robustness Good. The method's performance should be evaluated under small, deliberate variations in parameters like mobile phase composition, pH, and column temperature.Moderate. The derivatization step can be sensitive to reaction conditions (time, temperature, moisture), potentially affecting robustness.Good. Robustness is assessed by varying parameters like relaxation delay and pulse angle.A robust method is insensitive to minor variations in experimental conditions, ensuring its reliability in different laboratory environments.

Conclusion and Recommendations

The validation of purity standards for 5-Amino-4-bromo-2-methoxyphenol HCl requires a comprehensive and scientifically sound analytical strategy. While no single method is perfect, a combination of techniques provides the most complete picture of the compound's purity.

  • For routine quality control and impurity profiling, a validated reversed-phase HPLC-DAD method is highly recommended. Its high specificity, accuracy, and ability to quantify low-level impurities make it the workhorse for this type of analysis.

  • GC-FID is a less favorable option due to the need for derivatization and the potential for thermal degradation of the analyte. However, it could be a valuable orthogonal technique for confirming the absence of specific volatile impurities if required.

  • qNMR serves as an excellent primary method for the absolute purity assignment of a reference standard. Its ability to provide a direct, accurate measurement without the need for an analyte-specific standard is a significant advantage.[1][11][13] It is the ideal technique for certifying a primary reference standard, which can then be used to calibrate secondary standards for routine HPLC analysis.

By employing a well-validated HPLC method for routine analysis and establishing the purity of the primary reference standard with a robust qNMR method, researchers and drug developers can have a high degree of confidence in the quality of 5-Amino-4-bromo-2-methoxyphenol HCl, ensuring the integrity and reproducibility of their downstream applications.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]

  • Quantitative Assessment of the Absolute Purity of Thiopeptcin Reference Standard by 1H-NMR. PubMed. [Link]

  • Quality Control Methods. qReference. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]

  • HPLC vs GC - A Beginner's Guide. Chromatography Today. [Link]

  • Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Food Safety Institute. [Link]

  • HPLC vs GC: Choosing the Right Chromatography Technique. Lab Manager. [Link]

  • Gas chromatography/mass spectrometry versus liquid chromatography/fluorescence detection in the analysis of phenols in mainstream cigarette smoke. PubMed. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • Stability Indicating Forced Degradation Studies. RJPT. [Link]

  • Quantitative NMR methods in pharmaceuticals: purity assurance. Patsnap Eureka. [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. PMC. [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. PubMed. [Link]

  • IMPURITY PROFILING. IJCRT.org. [Link]

  • Review on Forced Degradation Studies. International Journal of Innovative Science and Research Technology. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]

Sources

Validation

Chromatographic Separation of 5-Amino-4-bromo-2-methoxyphenol Isomers

The following guide details the chromatographic separation of 5-Amino-4-bromo-2-methoxyphenol from its critical regioisomers. This document is structured for researchers requiring high-purity isolation of this intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the chromatographic separation of 5-Amino-4-bromo-2-methoxyphenol from its critical regioisomers. This document is structured for researchers requiring high-purity isolation of this intermediate, commonly used in the synthesis of kinase inhibitors (e.g., EGFR or VEGFR targets).[1]

[1]

Executive Summary & Problem Definition

5-Amino-4-bromo-2-methoxyphenol (CAS: 2090499-08-2) is a densely functionalized aromatic building block.[1][2] Its synthesis typically proceeds via the nitration of 4-bromo-2-methoxyphenol (4-bromoguaiacol), followed by reduction.[1]

The critical purification challenge arises during the nitration step. The directing effects of the substituents on the aromatic ring create a competition between the 5-position (para to the methoxy group) and the 6-position (ortho to the hydroxyl group).[1] This results in a mixture of the target 5-amino isomer and the 6-amino impurity .

  • Target: 5-Amino-4-bromo-2-methoxyphenol[1][2][3]

  • Critical Impurity: 6-Amino-4-bromo-2-methoxyphenol[1]

  • Separation Challenge: Both compounds possess identical molecular weights (MW 218.05) and very similar pKa values, rendering standard C18 separations difficult without mobile phase optimization.

Mechanistic Pathway & Impurity Origin

The following diagram illustrates the origin of the isomeric mixture, highlighting why downstream chromatographic resolution is necessary.

SynthesisPath Start 4-Bromo-2-methoxyphenol (Starting Material) Nitration Nitration (HNO3/H2SO4) Start->Nitration Inter5 5-Nitro Isomer (Major Intermediate) Nitration->Inter5 Para to -OMe Inter6 6-Nitro Isomer (Minor Impurity) Nitration->Inter6 Ortho to -OH Reduction Reduction (Fe/HCl or H2/Pd) Inter5->Reduction Inter6->Reduction Prod5 5-Amino-4-bromo-2-methoxyphenol (TARGET) Reduction->Prod5 Prod6 6-Amino-4-bromo-2-methoxyphenol (IMPURITY) Reduction->Prod6

Figure 1: Synthesis pathway showing the divergence point where regioisomers are formed.[1]

Isomer Chemistry & Separation Strategy

To achieve baseline resolution, we must exploit the subtle physicochemical differences between the isomers.

Structural Differences[4]
  • 5-Amino Isomer (Target): The amino group is meta to the hydroxyl.[1] There is no significant intramolecular hydrogen bonding between the amine and the phenol. The molecule is more polar and interacts more strongly with the aqueous mobile phase.

  • 6-Amino Isomer (Impurity): The amino group is ortho to the hydroxyl.[1] This proximity facilitates a strong Intramolecular Hydrogen Bond (IHB) between the phenolic proton and the amine nitrogen. This "locks" the conformation, reduces the effective polarity of the molecule, and increases its hydrophobicity.

Chromatographic Consequence

In Reverse Phase (RP) chromatography:

  • Elution Order: The 5-amino isomer (more polar) will elute first . The 6-amino isomer (pseudo-hydrophobic due to IHB) will elute later .[1]

  • Column Selection: While C18 can separate them, Phenyl-Hexyl phases are superior. The pi-pi interactions offered by the phenyl phase provide orthogonal selectivity that discriminates between the electron density distributions of the two regioisomers.

Comparative Method Guide

The following table compares three distinct approaches. The Recommended Method (Method B) offers the best balance of resolution and peak shape.

FeatureMethod A: Standard C18 (Acidic)Method B: Phenyl-Hexyl (Mid-pH) [Recommended] Method C: HILIC (Silica)
Mechanism Hydrophobic InteractionHydrophobic + Pi-Pi InteractionPolar Partitioning
Column C18 (e.g., Zorbax Eclipse Plus)Phenyl-Hexyl (e.g., Phenomenex Luna)Bare Silica or Amide
Mobile Phase Water/ACN + 0.1% TFA10mM NH4OAc (pH 5.[1]5) / MethanolACN / Water + 10mM NH4Formate
Elution Order 5-Amino

6-Amino
5-Amino

6-Amino
6-Amino

5-Amino (Reversed)
Selectivity (

)
Moderate (1.1 - 1.[1]2)High (1.3 - 1.5) High (1.4+)
Peak Shape Good, but amine tailing possibleExcellent (Neutral amine) Good
Suitability Routine QCImpurity Isolation / Critical Assays Orthogonal Confirmation

Detailed Experimental Protocol (Method B)

This protocol is designed for the reliable quantification of the 6-amino impurity at levels down to 0.05%.

Equipment & Reagents[5][6][7][8][9]
  • HPLC System: Agilent 1200/1260 or Waters Alliance with DAD.

  • Column: Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 3 µm (or equivalent).[1]

  • Buffer: 10 mM Ammonium Acetate adjusted to pH 5.5 with Acetic Acid.

  • Solvent B: Methanol (LC-MS grade).[1]

Instrument Parameters
  • Flow Rate: 1.0 mL/min[1]

  • Column Temp: 30°C

  • Detection: UV @ 280 nm (primary), 254 nm (secondary).[1] Note: Phenols absorb well at 280 nm.[1]

  • Injection Volume: 5-10 µL

Gradient Program
Time (min)% Buffer A% Methanol BPhase
0.09010Equilibration
2.09010Isocratic Hold
15.04060Linear Gradient
18.01090Wash
20.01090Hold
20.19010Re-equilibration
25.09010End
Expected Performance Data

Based on structure-retention relationships of aminophenol regioisomers.

CompoundRetention Time (min)Relative Retention (RRT)Resolution (Rs)Tailing Factor
5-Amino-4-bromo... ~8.21.00-1.1
6-Amino-4-bromo... ~10.51.28> 4.01.2

Method Validation & Troubleshooting

Decision Tree for Method Optimization

Use this logic flow if your initial separation is insufficient.

MethodLogic Start Initial Run (Method B) CheckRes Resolution > 2.0? Start->CheckRes Success Validate Method CheckRes->Success Yes FailRes Resolution < 1.5 CheckRes->FailRes No CheckPeak Peak Shape? FailRes->CheckPeak Tailing Tailing Amine CheckPeak->Tailing Poor Symmetry Coelution Peaks Merged CheckPeak->Coelution Symmetry OK Action1 Increase Buffer Conc. (to 20-25mM) Tailing->Action1 Action2 Switch to MeOH (Pi-Pi interaction) Coelution->Action2 Action3 Lower pH to 3.0 (Protonate Amine) Coelution->Action3

Figure 2: Troubleshooting logic for optimizing the separation of aminophenol isomers.

Critical Control Points
  • pH Sensitivity: The amine pKa is likely around 4-5 (depressed by the electron-withdrawing bromine).[1] Operating at pH 5.5 ensures the amine is largely neutral, maximizing the interaction with the Phenyl-Hexyl phase. If retention is too unstable, lower the pH to 3.0 (using Formic Acid) to fully protonate the amine, though this may reduce the resolution factor.

  • Sample Diluent: Dissolve samples in 10% Methanol / 90% Water (with 0.1% acid if needed). Avoid dissolving in 100% DMSO or ACN, as the strong solvent plug can distort the early eluting 5-amino peak.

  • Column History: Do not use a column previously used with ion-pairing agents (e.g., heptane sulfonic acid), as this will permanently alter the selectivity for charged amines.

References

  • Regioselectivity in Phenol Nitration: Comparison of directing effects in substituted phenols. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link][1]

  • Separation of Aminophenol Isomers: Chromatographic behavior of ortho vs. para aminophenols on Reverse Phase supports. Journal of Chromatography A. Source: [1]

  • Phenyl-Hexyl Column Selectivity: Application Note: Separation of Aromatic Isomers using Pi-Pi Selectivity. Phenomenex Technical Guide. Available at: [Link][1]

  • Synthesis of 5-Amino-4-bromo-2-methoxyphenol: BLD Pharm Product Entry & Related Synthesis Pathways. Source: [1]

Sources

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